Ethyl cyclohexylideneacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-cyclohexylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWDXHYYYNGYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165856 | |
| Record name | Ethyl cyclohexylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552-92-7 | |
| Record name | Acetic acid, 2-cyclohexylidene-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyclohexylideneacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl cyclohexylideneacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyclohexylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyclohexylideneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL CYCLOHEXYLIDENEACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEJ212C272 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl Cyclohexylideneacetate: A Comprehensive Technical Guide
CAS Number: 1552-92-7
This technical guide provides an in-depth overview of ethyl cyclohexylideneacetate, a versatile organic compound with significant applications in research and development, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1552-92-7 | [2][3] |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3] |
| Molecular Weight | 168.23 g/mol | [1][2][3] |
| Boiling Point | 48-49 °C at 0.02 mmHg; 235.9 °C at 760 mmHg | [2][4] |
| Density | 1.05 g/cm³ | [4] |
| Refractive Index (n²⁵D) | 1.4755 | [2] |
| Flash Point | 112.9 °C | [4] |
| Vapor Pressure | 0.0488 mmHg at 25 °C | [4] |
| Solubility | Soluble in dichloromethane and ethyl acetate. | [3][5] |
| InChI Key | MCWDXHYYYNGYGK-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C=C1CCCCC1 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic techniques have been used to analyze this compound, with data available from multiple sources.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for this compound.[6]
-
Infrared (IR) Spectroscopy : IR spectra, including ATR-IR, transmission IR, and vapor phase IR, have been recorded.[3][6]
-
Mass Spectrometry (MS) : Mass spectral data, typically from Gas Chromatography-Mass Spectrometry (GC-MS), is also available.[3][6]
-
Raman Spectroscopy : Raman spectral data has been collected for this compound.[3]
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction offers high selectivity for the desired E-alkene and utilizes reagents that lead to easily removable byproducts.[7]
Horner-Wadsworth-Emmons Reaction Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses.[2]
Materials:
-
Sodium hydride (50% dispersion in mineral oil)
-
Dry benzene
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
Ice bath
-
Dry nitrogen atmosphere
-
Standard laboratory glassware for organic synthesis (three-necked flask, stirrer, thermometer, condenser, dropping funnel)
Procedure:
-
Preparation of the Ylide:
-
A dry 500-mL, three-necked flask is purged with dry nitrogen and charged with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[2]
-
To this stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over a 45-50 minute period. The temperature is maintained at 30-35 °C, using cooling if necessary. Vigorous evolution of hydrogen will be observed.[2]
-
After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure the complete formation of the phosphonate carbanion.[2]
-
-
Reaction with Cyclohexanone:
-
To the resulting clear solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over a 30-40 minute period. The temperature is maintained at 20-30 °C using an ice bath.[2]
-
A gummy precipitate of sodium diethyl phosphate will form during the addition.[2]
-
After the addition is complete, the mixture is heated at 60-65 °C for 15 minutes.[2]
-
-
Work-up and Purification:
-
The reaction mixture is cooled to 15-20 °C, and the mother liquor is decanted from the precipitate.[2]
-
The gummy precipitate is washed with several portions of warm benzene.[2]
-
The combined mother liquor and washings are distilled at atmospheric pressure to remove the benzene.[2]
-
The product, this compound, is then distilled under reduced pressure, collecting the fraction at 48-49 °C (0.02 mmHg).[2] This yields 37-43 g (67-77%) of the pure product.[2]
-
Reaction Mechanism and Workflow
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism, which is a key concept in organic synthesis.
Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][5] Its structural features make it a valuable building block for more complex molecules with therapeutic potential.
One notable application is in the synthesis of Venlafaxine, a widely used antidepressant.[1] The cyclohexylidene moiety is incorporated into the final drug structure, highlighting the importance of this intermediate.
Caption: Logical workflow illustrating the role of this compound in drug development.
Furthermore, research has indicated that this compound and related compounds may exhibit biological activity, such as the inhibition of gabapentin activity.[8] This suggests potential for this chemical scaffold in the discovery of new therapeutic agents.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The corresponding GHS pictogram is the "Irritant" symbol (exclamation mark).[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[9] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] If swallowed or if respiratory irritation occurs, seek medical attention.[9]
Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the latest SDS for comprehensive safety information before handling this chemical.
References
- 1. This compound | 1552-92-7 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. spectrabase.com [spectrabase.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. biosynth.com [biosynth.com]
what is the structure of Ethyl cyclohexylideneacetate
An In-depth Technical Guide to Ethyl Cyclohexylideneacetate
Abstract
This compound is an α,β-unsaturated ester with significant applications in organic synthesis and as an intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its synthesis via the Horner-Wadsworth-Emmons reaction are provided, along with a summary of its spectroscopic data. The reactivity of the compound, particularly as a substrate for conjugate additions, is discussed in the context of its applications in drug development and the synthesis of more complex molecules.
Chemical Identity and Structure
This compound is a molecule featuring a cyclohexylidene group attached to an ethyl acetate moiety via a double bond.[1] The IUPAC name for this compound is ethyl 2-cyclohexylideneacetate.[2][3] The presence of the carbon-carbon double bond conjugated to the carbonyl group of the ester classifies it as an α,β-unsaturated ester, which imparts specific reactivity to the molecule.[1]
| Identifier | Value |
| IUPAC Name | ethyl 2-cyclohexylideneacetate[2][3] |
| CAS Number | 1552-92-7[1][2][4] |
| Molecular Formula | C₁₀H₁₆O₂[2][5] |
| Molecular Weight | 168.23 g/mol [2][4][5] |
| SMILES | CCOC(=O)C=C1CCCCC1[2][5] |
| InChI Key | MCWDXHYYYNGYGK-UHFFFAOYSA-N[1][2][3] |
Table 1: Chemical Identifiers for this compound
Physicochemical Properties
This compound is a clear, colorless liquid at room temperature.[4][6] It is soluble in organic solvents such as dichloromethane and ethyl acetate.[7] A summary of its key physicochemical properties is presented in Table 2.
| Property | Value |
| Appearance | Clear colorless liquid[4][6] |
| Boiling Point | 48-49 °C at 0.02 mmHg[8][9][10] |
| Refractive Index | n²⁵D 1.4755[8][9] or 1.4770-1.4810 at 20°C[6] |
| Solubility | Soluble in dichloromethane, ethyl acetate[7] |
Table 2: Physicochemical Properties of this compound
Synthesis
The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the olefination of cyclohexanone with a phosphonate carbanion, typically generated from triethyl phosphonoacetate and a base. The HWE reaction is often preferred over the Wittig reaction for preparing olefins with adjacent electron-withdrawing groups due to its generally higher yields and simpler purification.[8][9] An older, less efficient method involves the Reformatsky reaction.[1][8]
Horner-Wadsworth-Emmons Reaction Workflow
The synthesis commences with the deprotonation of triethyl phosphonoacetate by a strong base, such as sodium hydride, to form a phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone, forming a betaine intermediate which subsequently eliminates to yield the desired α,β-unsaturated ester and a water-soluble phosphate byproduct.
Caption: Horner-Wadsworth-Emmons synthesis of this compound.
Spectroscopic Data Summary
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. Various spectroscopic techniques are used to characterize this compound.
| Technique | Description |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the protons of the cyclohexyl ring. |
| ¹³C NMR | The carbon NMR spectrum displays signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the cyclohexyl ring.[11] |
| IR Spectroscopy | The infrared spectrum exhibits a strong absorption band for the C=O stretching of the conjugated ester and a band for the C=C stretching of the alkene.[2] |
| Mass Spectrometry | Mass spectral data can be used to determine the molecular weight and fragmentation pattern of the molecule.[2][11] |
Table 3: Summary of Spectroscopic Data for this compound
Chemical Reactivity and Applications in Drug Development
Reactivity Profile
The reactivity of this compound is dominated by the α,β-unsaturated ester functionality.[1] The carbon-carbon double bond is electron-deficient due to the electron-withdrawing nature of the adjacent ester group, making it susceptible to nucleophilic attack at the β-position in a Michael (conjugate) addition reaction.[1] This reactivity is fundamental to its use as a building block in organic synthesis. The double bond can also undergo other transformations such as conjugate reduction and cycloaddition reactions.[1] For instance, it can be reduced to ethyl cyclohexylacetate.[1][12]
Caption: General scheme of a Michael addition reaction with this compound.
Applications
This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[7] Its ability to undergo conjugate additions allows for the introduction of various functionalities, which is a key strategy in the construction of molecular frameworks for drug candidates. It has been reported to show inhibitory activity against gabapentin, phosphoranes, and aldehydes.[4]
Detailed Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction
The following protocol is based on a procedure published in Organic Syntheses.[8][9]
Materials:
-
Sodium hydride (50% dispersion in mineral oil)
-
Dry benzene
-
Triethyl phosphonoacetate
-
Cyclohexanone
Procedure:
-
A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.
-
The flask is charged with 16 g (0.33 mole) of a 50% sodium hydride dispersion and 100 ml of dry benzene.[9]
-
To the stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over 45-50 minutes, maintaining the temperature at 30-35°C with cooling if necessary. Vigorous hydrogen evolution will be observed.[9]
-
After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure complete formation of the phosphonate carbanion.[8]
-
To the resulting solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over 30-40 minutes, maintaining the temperature at 20-30°C with an ice bath.[8] A gummy precipitate of sodium diethyl phosphate will form.
-
The mixture is then heated at 60-65°C for 15 minutes.[8]
-
After cooling to 15-20°C, the mother liquor is decanted from the precipitate. The precipitate is washed with several portions of hot benzene.[8][9]
-
The combined mother liquor and washings are distilled at atmospheric pressure to remove the benzene.
-
The product, this compound, is then distilled under reduced pressure, collecting the fraction at 48-49°C (0.02 mm).[8][9] The expected yield is 37-43 g (67-77%).[8][9]
References
- 1. This compound | 1552-92-7 | Benchchem [benchchem.com]
- 2. This compound | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Ethyl cyclohexylacetate | C10H18O2 | CID 21595 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl Cyclohexylideneacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and synthesis of ethyl cyclohexylideneacetate, a valuable reagent in organic synthesis.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 168.23 g/mol | [1][2] |
| IUPAC Name | ethyl 2-cyclohexylideneacetate | [5][7] |
| CAS Number | 1552-92-7 | [1][3][6] |
| Physical Form | Clear Liquid | [1][5] |
Synthesis of this compound
A primary and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[8] This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound, in this case, cyclohexanone.[8] The HWE reaction is often preferred over the Wittig reaction for preparing olefins with adjacent electron-withdrawing groups.[9][10]
The following protocol is a detailed methodology for the synthesis of this compound.
Materials:
Procedure:
-
A dry, three-necked flask is charged with sodium hydride and dry benzene under a nitrogen atmosphere.[10]
-
Triethyl phosphonoacetate is added dropwise to the stirred mixture, maintaining a temperature of 30-35°C. Hydrogen gas will evolve during this step.[10]
-
After the addition is complete, the mixture is stirred for one hour at room temperature to ensure the complete formation of the phosphonate carbanion.[9]
-
Cyclohexanone is then added dropwise, keeping the temperature between 20-30°C with cooling. A precipitate of sodium diethyl phosphate will form.[9]
-
The mixture is heated to 60-65°C for 15 minutes.[9]
-
After cooling, the mother liquor is decanted. The precipitate is washed with warm benzene.[9][10]
-
The benzene is distilled from the combined mother liquor and washes.[9][10]
-
The final product, this compound, is purified by vacuum distillation.[9][10]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons synthesis of this compound.
Caption: Horner-Wadsworth-Emmons synthesis workflow.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. B25073.14 [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 1552-92-7 | Benchchem [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
Spectroscopic Profile of Ethyl Cyclohexylideneacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl cyclohexylideneacetate (CAS No. 1552-92-7), a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment within the molecule. The data presented here was acquired using a Varian A-60D instrument.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.6 | Singlet | 1H | =CH (vinylic proton) |
| 4.12 | Quartet | 2H | -OCH₂CH₃ |
| 2.85 | Multiplet | 2H | Allylic protons on cyclohexyl ring |
| 2.20 | Multiplet | 2H | Allylic protons on cyclohexyl ring |
| 1.60 | Multiplet | 6H | Cyclohexyl ring protons |
| 1.25 | Triplet | 3H | -OCH₂CH₃ |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The following data is based on spectra obtained in Chloroform-d (CDCl₃) with Tetramethylsilane (TMS) as the reference.[2]
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (ester carbonyl) |
| ~160 | =C (quaternary vinylic carbon) |
| ~115 | =CH (vinylic carbon) |
| ~60 | -OCH₂CH₃ |
| ~38 | Allylic carbon on cyclohexyl ring |
| ~30 | Cyclohexyl ring carbon |
| ~28 | Cyclohexyl ring carbon |
| ~26 | Cyclohexyl ring carbon |
| ~14 | -OCH₂CH₃ |
Note: These are approximate chemical shifts. For precise assignments, 2D NMR techniques such as HSQC and HMBC are recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands, typically recorded as a neat liquid film.[1]
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2930 | Strong | C-H stretch (cyclohexyl) |
| ~2860 | Strong | C-H stretch (cyclohexyl) |
| ~1715 | Very Strong | C=O stretch (α,β-unsaturated ester) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1170 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS).
| m/z | Relative Intensity (%) | Possible Fragment |
| 168 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | High | [M - OCH₂CH₃]⁺ |
| 95 | High | [C₇H₁₁]⁺ |
| 67 | Very High | [C₅H₇]⁺ |
Note: The fragmentation pattern can be complex and is influenced by the ionization energy.
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks in both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A standard FT-IR spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared salt plate assembly in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major absorption peaks with their corresponding wavenumbers (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]
GC Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.
MS Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak [M]⁺.
-
Analyze the major fragment ions and propose fragmentation pathways.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.
Caption: Logical workflow for the spectroscopic analysis and structural confirmation of this compound.
This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to adapt these methodologies to their specific instrumentation and analytical requirements.
References
Synthesis of Ethyl Cyclohexylideneacetate from Cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of ethyl cyclohexylideneacetate from cyclohexanone, a valuable reaction in organic chemistry with applications in the synthesis of various organic molecules. This document details the prevalent methodologies, experimental protocols, and quantitative data to support research and development in the chemical and pharmaceutical sciences.
Introduction
This compound is a α,β-unsaturated ester that serves as a versatile intermediate in organic synthesis. Its synthesis from the readily available starting material, cyclohexanone, has been approached through several key olefination reactions. This guide will focus on the most effective and commonly employed methods, providing detailed procedural information and comparative data. The primary methods discussed are the Horner-Wadsworth-Emmons reaction and the Reformatsky reaction. While the Wittig reaction is a cornerstone of olefination chemistry, it is often less satisfactory for the preparation of olefins with adjacent electron-withdrawing groups, such as in the target molecule.[1][2]
Horner-Wadsworth-Emmons (HWE) Reaction: The Method of Choice
The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for the synthesis of this compound from cyclohexanone, offering high yields and stereoselectivity for the (E)-alkene.[3] This reaction utilizes a stabilized phosphonate carbanion, which is more reactive than the corresponding ylide used in the Wittig reaction, to react with aldehydes or ketones.[3]
Reaction Pathway
The HWE reaction begins with the deprotonation of a phosphonate ester, in this case, triethyl phosphonoacetate, by a strong base to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of cyclohexanone. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the desired alkene product, this compound.
Caption: Horner-Wadsworth-Emmons reaction pathway.
Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses.[1][2]
Materials:
-
Cyclohexanone
-
Triethyl phosphonoacetate
-
Sodium hydride (50% dispersion in mineral oil)
-
Dry benzene
-
Ice bath
Procedure:
-
A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.
-
16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 ml of dry benzene are added to the flask.[1][2]
-
To the stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over 45–50 minutes, maintaining the temperature at 30–35°C with cooling if necessary.[1][2]
-
After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure the complete formation of the anion.[1][2]
-
32.7 g (0.33 mole) of cyclohexanone is then added dropwise over 30–40 minutes, maintaining the temperature at 20–30°C using an ice bath.[1][2]
-
After the addition of cyclohexanone, the mixture is heated to 60–65°C for 15 minutes.[1][2]
-
The reaction mixture is cooled, and the product is isolated by decanting the mother liquor from the precipitated sodium diethyl phosphate. The precipitate is washed with warm benzene.[1][2]
-
The combined benzene solutions are distilled to remove the solvent, and the residue is distilled under reduced pressure to yield the final product.[1][2]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 67–77% (37–43 g) | [1][2] |
| Boiling Point | 48–49°C at 0.02 mm Hg | [1][2] |
| Refractive Index (n25D) | 1.4755 | [1][2] |
Reformatsky Reaction: An Alternative Approach
The Reformatsky reaction provides an alternative route to α,β-unsaturated esters, though it is generally considered a more laborious procedure with lower yields for this specific transformation compared to the HWE reaction.[1] The reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4][5]
Reaction Pathway
The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which then adds to the carbonyl group of cyclohexanone. The resulting β-hydroxy ester is typically dehydrated to yield the final α,β-unsaturated ester.[4][5]
Caption: Reformatsky reaction pathway.
Experimental Protocol
The following is a general procedure for a Reformatsky-type reaction.
Materials:
-
Cyclohexanone
-
Ethyl bromoacetate
-
Activated zinc dust
-
Toluene
-
Iodine (catalyst)
Procedure:
-
A suspension of activated zinc dust (5.0 eq) and a crystal of iodine (0.1 eq) in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.[6]
-
Ethyl bromoacetate (2.0 eq) is added to the mixture.[6]
-
A solution of cyclohexanone (1.0 eq) in toluene is then added to the suspension.[6]
-
The resulting mixture is stirred at 90°C for 30 minutes.[6]
-
The reaction is cooled to 0°C and quenched with water.[6]
-
The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., MTBE).[6]
-
The combined organic phases are washed, dried, and concentrated under reduced pressure.[6]
-
The crude product, a β-hydroxy ester, is then subjected to dehydration conditions (e.g., acid catalysis) to yield this compound.
Quantitative Data
Yields for the Reformatsky reaction followed by dehydration to produce this compound are generally lower than those obtained via the HWE reaction.[1] Specific quantitative data for this exact transformation is not as readily available in the provided search results, but a yield of 86% is reported for the formation of the intermediate β-hydroxy ester in a related reaction.[6]
Experimental Workflow Overview
The general workflow for the synthesis of this compound involves reaction setup, the chemical transformation itself, and subsequent product isolation and purification.
Caption: General experimental workflow.
Conclusion
For the synthesis of this compound from cyclohexanone, the Horner-Wadsworth-Emmons reaction stands out as the superior method, providing high yields and a straightforward procedure. The detailed experimental protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field. While the Reformatsky reaction presents a viable alternative, it is generally less efficient for this particular synthesis. The provided information aims to facilitate the successful and reproducible synthesis of this important chemical intermediate.
References
A Technical Guide to the Historical Synthesis of Ethyl Cyclohexylideneacetate
For researchers, scientists, and professionals in drug development, understanding the synthetic history of key chemical intermediates is crucial for innovation and process optimization. Ethyl cyclohexylideneacetate, a valuable building block in organic synthesis, has been the subject of various synthetic approaches over the years. This technical guide provides an in-depth overview of the core historical methods for its preparation, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from laborious, low-yielding early methods to more efficient and selective modern techniques. The primary historical routes include the Reformatsky reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction, in particular, has emerged as the method of choice due to its superior yields and cleaner reaction profile.[1]
Comparative Analysis of Historical Synthesis Methods
The following table summarizes the quantitative data associated with the key historical synthesis methods for this compound, allowing for a clear comparison of their efficiencies.
| Synthesis Method | Key Reagents | Base | Solvent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Reformatsky Reaction | Cyclohexanone, Ethyl bromoacetate, Zinc | - | Not Specified | Not Specified | Not Specified | Low | [1][2] |
| Wittig Reaction | Cyclohexanone, (Carbethoxymethylene)triphenylphosphorane | Not Specified | Not Specified | Not Specified | Not Specified | Generally Unsatisfactory | [1][2] |
| Horner-Wadsworth-Emmons (HWE) Reaction | Cyclohexanone, Triethyl phosphonoacetate | Sodium Hydride | Benzene | 20-35 (initial), then 60-65 | ~2.5 hours | 67-77 | [2][3] |
Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and efficient method for the synthesis of α,β-unsaturated esters like this compound.[1] The following protocol is based on the procedure detailed in Organic Syntheses.[2][3]
Materials and Equipment:
-
Dry, 500-mL, three-necked flask
-
Stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Nitrogen gas source
-
Ice bath
-
Heating mantle
-
20-cm Vigreux column
-
Distillation apparatus
Reagents:
-
Sodium hydride (50% dispersion in mineral oil), 16 g (0.33 mole)
-
Dry benzene, 100 mL
-
Triethyl phosphonoacetate, 74.7 g (0.33 mole)
-
Cyclohexanone, 32.7 g (0.33 mole)
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
The dry, three-necked flask is purged with dry nitrogen and charged with 16 g of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[2]
-
To this stirred mixture, 74.7 g of triethyl phosphonoacetate is added dropwise over a 45–50 minute period.[2]
-
The temperature is maintained at 30–35°C during the addition, using cooling if necessary. Vigorous evolution of hydrogen is observed.[2]
-
After the addition is complete, the mixture is stirred for 1 hour at room temperature to ensure the complete formation of the phosphonate carbanion.[2]
-
-
Reaction with Cyclohexanone:
-
To the resulting nearly clear solution, 32.7 g of cyclohexanone is added dropwise over a 30–40 minute period.[2]
-
The temperature is maintained at 20–30°C using an ice bath.[2]
-
A gummy precipitate of sodium diethyl phosphate forms during the addition.[2]
-
The mixture is then heated at 60–65°C for 15 minutes, during which stirring becomes easier.[2]
-
-
Work-up and Purification:
-
The reaction mixture is cooled to 15–20°C, and the mother liquor is decanted from the precipitate.[2]
-
The gummy precipitate is washed with several 25-mL portions of benzene at 60°C, with decanting at 20°C.[2]
-
Benzene is distilled from the combined mother and wash liquors at atmospheric pressure.[2]
-
The product, this compound, is distilled through a 20-cm Vigreux column. The mineral oil remains as a pot residue.[2]
-
The final product is collected at 48–49°C (0.02 mm), yielding 37–43 g (67–77%).[2][3]
-
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key historical synthesis methods for this compound.
Caption: The Reformatsky reaction pathway for this compound synthesis.
Caption: The Wittig reaction pathway for this compound synthesis.
Caption: The Horner-Wadsworth-Emmons reaction for this compound.
References
The Cyclohexylidene Moiety: A Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclohexylidene moiety, a common structural motif in organic chemistry, plays a pivotal role in a diverse array of synthetic transformations and is a key component in numerous biologically active molecules. Its rigid, sp²-hybridized exocyclic double bond and the conformational characteristics of the six-membered ring impart unique stereochemical and physicochemical properties to the molecules in which it resides. This technical guide provides a comprehensive overview of the synthesis of the cyclohexylidene group, its application as a protecting group, and its significance in medicinal chemistry and natural product synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
I. Synthesis of the Cyclohexylidene Moiety: Key Olefination Strategies
The construction of the cyclohexylidene group predominantly relies on the olefination of cyclohexanone and its derivatives. Several powerful methods have been developed for this transformation, each with its own advantages in terms of yield, stereoselectivity, and substrate scope.
The Wittig Reaction
The Wittig reaction is a widely used and versatile method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] The reaction of a cyclohexanone with a phosphonium ylide, typically generated from the corresponding phosphonium salt and a strong base, leads to the formation of a cyclohexylidene derivative.
Table 1: Wittig Reaction of Cyclohexanones - Representative Yields
| Substrate | Ylide | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | Ph₃P=CH₂ | n-BuLi | THF | 85-95 | [2] |
| 4-tert-Butylcyclohexanone | Ph₃P=CH₂ | n-BuLi | Ether | 92 | [2] |
| 2-Methylcyclohexanone | Ph₃P=CH₂ | t-BuOK | THF | >85 | [2] |
Experimental Protocol: Methylenation of 2-Methylcyclohexanone via Wittig Reaction [2]
1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.0 equivalent) to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the characteristic orange-red color indicates the generation of the ylide.
2. Olefination Reaction:
-
In a separate flask under an inert atmosphere, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly add the freshly prepared ylide solution to the stirred ketone solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the methylenecyclohexane derivative.
Reaction Mechanism: Wittig Reaction
The Tebbe Olefination
The Tebbe reagent provides a powerful alternative to the Wittig reaction, particularly for the methylenation of sterically hindered or enolizable ketones. It is also effective for converting esters and amides into enol ethers and enamines, respectively.[3] The active species is a Schrock-type titanium carbene.
Table 2: Tebbe Olefination of Cyclohexanones - Representative Yields
| Substrate | Reagent | Solvent | Yield (%) | Reference |
| Cyclohexanone | Tebbe Reagent | Toluene | 84 | [4] |
| 4,4-Dimethylcyclohexanone | Tebbe Reagent | THF | 95 | [4] |
Experimental Protocol: Methylenation of a Diketone using Tebbe Reagent [3]
-
Dissolve the diketone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (1 mL per 67 µmol of substrate) and cool the solution to 0 °C under an inert atmosphere.
-
Add a solution of the Tebbe reagent (0.5 M in toluene, 3.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Dilute the mixture with diethyl ether and quench the reaction by the slow addition of aqueous sodium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the residue by flash column chromatography to afford the methylenated product.
Reaction Mechanism: Tebbe Olefination
The Peterson Olefination
The Peterson olefination utilizes α-silyl carbanions to convert carbonyl compounds into alkenes. A key advantage of this method is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[5][6]
Table 3: Peterson Olefination of Cyclohexanones - Representative Yields
| Substrate | Silyl Carbanion | Conditions | Yield (%) | Reference |
| Cyclohexanone | TMSCH₂Li | H⁺ (p-TsOH) | 86 | [1] |
| 4-Phenylcyclohexanone | TMSCH₂MgCl | KH, THF | 88 | [5] |
Experimental Protocol: Methylenation of a Ketone via Peterson Olefination [1]
-
Under an argon atmosphere, dissolve the ketone (1.0 equivalent) in diethyl ether (5 mL per mmol of ketone).
-
Add (trimethylsilyl)methyllithium (TMSCH₂Li; 0.56 M in hexanes, 4.0 equivalents) at 25 °C and stir the resulting mixture for 30 minutes.
-
Add methanol (33 mL per mmol of ketone) followed by p-toluenesulfonic acid (10.0 equivalents) and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to afford the olefin.
Reaction Mechanism: Peterson Olefination
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, typically yielding the (E)-isomer with high selectivity.[7] It involves the reaction of a carbonyl compound with a heteroaryl sulfone, most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.
Table 4: Julia-Kocienski Olefination - Representative Yields
| Substrate | Sulfone | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| Cyclohexanecarboxaldehyde | PT-sulfone | KHMDS | DME | 71 | >95:5 | [2] |
Experimental Protocol: Julia-Kocienski Olefination [2]
-
Under a nitrogen atmosphere, dissolve the PT-sulfone (1.0 equivalent) in anhydrous dimethoxyethane (DME) (4 mL per mmol of sulfone) and cool to -55 °C.
-
Add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equivalents) in DME dropwise via cannula over 10 minutes.
-
Stir the resulting solution for 70 minutes.
-
Add the aldehyde or ketone (1.5 equivalents) dropwise and stir the mixture at -55 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and dilute with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the alkene.
Reaction Mechanism: Julia-Kocienski Olefination
References
- 1. Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Ethyl Cyclohexylideneacetate: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key α,β-Unsaturated Ester
For researchers, scientists, and professionals in drug development, a thorough understanding of versatile chemical intermediates is paramount. Ethyl cyclohexylideneacetate, an α,β-unsaturated ester, represents a significant building block in organic synthesis, offering a unique combination of reactivity and structural features. This technical guide provides a detailed overview of its synthesis, key chemical and physical properties, and its applications, with a focus on experimental protocols and data presentation for practical laboratory use.
Core Properties and Specifications
This compound (CAS No. 1552-92-7) is a clear liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3][4] |
| Molecular Weight | 168.23 g/mol | [1][2][3] |
| CAS Number | 1552-92-7 | [2][3][4] |
| Appearance | Clear Liquid | [1] |
| Boiling Point | 48-49 °C at 0.02 mmHg | [4][5][6] |
| Refractive Index (n²⁵D) | 1.4755 | [5][6] |
| Solubility | Soluble in dichloromethane and ethyl acetate.[4][7][8] | [4][7][8] |
| InChI Key | MCWDXHYYYNGYGK-UHFFFAOYSA-N | [2][3][4] |
| SMILES | CCOC(=O)C=C1CCCCC1 | [1][3][4] |
Synthesis of this compound
The most efficient and widely used method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[2][9] This reaction offers significant advantages over older methods like the Reformatsky reaction, providing higher yields and simpler purification due to the formation of water-soluble phosphate byproducts.[2][5][9] The HWE reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, cyclohexanone.[9]
Horner-Wadsworth-Emmons Reaction Pathway
The synthesis proceeds through the deprotonation of triethyl phosphonoacetate by a strong base, typically sodium hydride, to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to cyclohexanone, followed by elimination to yield the desired α,β-unsaturated ester.
Caption: Horner-Wadsworth-Emmons synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the established procedure found in Organic Syntheses.[5][6]
Materials and Reagents:
-
Sodium hydride (NaH), 50% dispersion in mineral oil
-
Dry benzene
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., dry nitrogen line)
-
Heating mantle
-
Ice bath
-
Vigreux column for distillation
Procedure:
-
Preparation of the Phosphonate Anion:
-
A dry, 500-mL, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen.
-
Charge the flask with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[5][6]
-
To this stirred mixture, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise over 45-50 minutes, maintaining the temperature at 30-35 °C with cooling if necessary.[5][6] Vigorous hydrogen evolution will be observed.
-
After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the anion.[5][6]
-
-
Reaction with Cyclohexanone:
-
Work-up and Purification:
-
Cool the mixture to 15-20 °C and decant the mother liquor from the precipitate.[5][6]
-
Wash the gummy precipitate with several 25 mL portions of warm benzene (60 °C), decanting the washings each time.[5][6]
-
Combine the mother liquor and the washings, and distill off the benzene at atmospheric pressure.
-
The crude product is then distilled under vacuum through a 20-cm Vigreux column.[5][6]
-
Collect the this compound fraction at 48-49 °C (0.02 mm).[5][6] The expected yield is between 37-43 g (67-77%).[5][6]
-
Chemical Reactivity and Applications
As an α,β-unsaturated ester, this compound is a versatile substrate for a variety of organic transformations.[2] The conjugation of the carbon-carbon double bond with the carbonyl group creates an electron-deficient system, making it susceptible to nucleophilic attack.[2]
Key Reactions
-
Michael Addition: The β-carbon of the unsaturated system is electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles. This is a fundamental carbon-carbon bond-forming reaction.[2]
-
Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form new cyclic structures.[2]
-
Conjugate Reduction: The carbon-carbon double bond can be selectively reduced to yield the corresponding saturated ester, ethyl cyclohexylacetate.[2]
Caption: Key reaction pathways of this compound.
Significance in Drug Development and Organic Synthesis
The cyclohexylidene moiety is a valuable structural motif in medicinal chemistry and organic synthesis.[2] Its incorporation can influence the stereochemical outcome of reactions and impart important biological properties.[2] this compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals.[2][4][7][8] For instance, it has been utilized as a starting material in a novel synthesis of the antidepressant drug venlafaxine.[2] Derivatives containing the cyclohexylidene group have also shown potential antiviral and protease inhibition activities.[2]
Spectroscopic and Analytical Characterization
Unambiguous characterization of this compound is crucial for quality control and reaction monitoring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the vinylic proton, and a series of multiplets for the cyclohexyl ring protons.[2] |
| ¹³C NMR | The carbon NMR spectrum provides information on the chemical environment of each carbon atom in the molecule.[10] |
| IR Spectroscopy | The IR spectrum displays characteristic absorption bands for the C=O stretch of the ester and the C=C stretch of the alkene.[3] |
For detailed spectra, refer to publicly available databases such as SpectraBase.[10]
Conclusion
This compound is a valuable and versatile α,β-unsaturated ester with significant applications in organic synthesis and drug discovery. Its efficient synthesis via the Horner-Wadsworth-Emmons reaction, coupled with its diverse reactivity, makes it an important tool for the modern chemist. This guide provides the foundational data and experimental protocols necessary for its effective utilization in a research setting.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1552-92-7 | Benchchem [benchchem.com]
- 3. This compound | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. This compound | 1552-92-7 [chemicalbook.com]
- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrabase.com [spectrabase.com]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Ethyl Cyclohexylideneacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of ethyl cyclohexylideneacetate derivatives and structurally related compounds. Given the nascent stage of research on this compound derivatives specifically, this document draws upon available data for closely related cyclohexanone and cyclohexenone derivatives to illuminate the potential therapeutic applications of this chemical scaffold. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a comprehensive overview of the current state of knowledge and highlighting avenues for future investigation.
Anticancer Activity
The cyclohexylidene moiety has been identified as a promising scaffold in the design of novel anticancer agents. Studies on structurally related cyclohexanone and cyclohexenone derivatives have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected cyclohexanone and cyclohexenone derivatives.
| Compound Class | Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |
| bis(benzylidene) cyclohexanone | 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung Carcinoma) | MTT | 0.48 ± 0.05 mM | [1] |
| Cyclohexen-2-yl-substituted phenols | 2,5-di(cyclohexen-2-yl)benzene-1,4-diol | HUVEC | Proliferation | 2.0 µM | [2] |
| Cyclohexen-2-yl-substituted phenols | 2-tert-butyl-5-(cyclohexen-2-yl)benzene-1,4-diol | HUVEC | Proliferation | 1.4 µM | [2] |
Experimental Protocols
1.2.1. MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways in Anticancer Activity
Studies on related compounds suggest that the anticancer activity of cyclohexylidene derivatives may involve the induction of apoptosis through the mitochondrial pathway.[4][5] This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.
Mitochondrial Apoptosis Pathway
Antimicrobial Activity
Cyclohexane and its derivatives have been investigated for their potential as antimicrobial agents. The lipophilic nature of the cyclohexane ring can facilitate the interaction of these molecules with microbial cell membranes.
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a selection of cyclohexane derivatives against various microbial strains.
| Compound Class | Derivative | Microbial Strain | Assay | MIC Value | Reference |
| Amidrazone derivative | Compound with 2-pyridyl and 4-nitrophenyl substituents | Yersinia enterocolitica | Broth Microdilution | 64 µg/mL | [6] |
Experimental Protocols
2.2.1. Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing the cyclohexyl scaffold has been explored through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of a pivalate-based Michael product, a compound with some structural similarities to the target class.
| Compound Class | Assay | IC50 Value | Reference |
| Pivalate-based Michael product | COX-1 Inhibition | 314 µg/mL | [9] |
| Pivalate-based Michael product | COX-2 Inhibition | 130 µg/mL | [9] |
| Pivalate-based Michael product | 5-LOX Inhibition | 105 µg/mL | [9] |
Experimental Protocols
3.2.1. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10][11]
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture typically contains a buffer, a heme cofactor, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the COX enzyme to the mixture.
-
Substrate Addition: After a pre-incubation period, the substrate, arachidonic acid, is added.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways in Anti-inflammatory Activity
A key signaling pathway involved in inflammation is the NF-κB pathway. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.[12][13][14][15][16]
NF-κB Signaling Pathway Inhibition
Conclusion and Future Directions
While direct and extensive research on the biological activities of this compound derivatives is limited, the data available for structurally related cyclohexanone and cyclohexenone derivatives suggest a promising therapeutic potential for this class of compounds. The evidence points towards potential applications in oncology, infectious diseases, and inflammatory conditions.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:
-
Broad-spectrum anticancer screening: Evaluating the cytotoxicity of novel derivatives against a wide panel of cancer cell lines to identify lead compounds with high potency and selectivity.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by active compounds to understand their anticancer, antimicrobial, and anti-inflammatory effects.
-
Structure-activity relationship (SAR) studies: Systematically modifying the structure of the this compound scaffold to optimize biological activity and pharmacokinetic properties.
-
In vivo efficacy and safety studies: Progressing the most promising lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.
By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective drugs for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and inhibitory evaluation of cyclohexen-2-yl- and cyclohexyl-substituted phenols and quinones to endothelial cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Apoptosis is Induced in Cancer Cells via the Mitochondrial Pathway by the Novel Xylocydine-Derived Compound JRS-15 [mdpi.com]
- 5. Apoptosis is induced in cancer cells via the mitochondrial pathway by the novel xylocydine-derived compound JRS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
- 9. Structure-activity relationship study of novel anticancer aspirin-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. NF-kB Signaling Pathway products from Selleck Chemicals [bio-connect.nl]
Methodological & Application
Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl Cyclohexylideneacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of ethyl cyclohexylideneacetate via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used and reliable method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction, particularly for the synthesis of α,β-unsaturated esters.[1][2][3]
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction facilitates the stereoselective synthesis of alkenes from stabilized phosphonate carbanions and carbonyl compounds such as aldehydes and ketones.[2][4] This method is particularly advantageous for preparing olefins with adjacent electron-withdrawing groups, a task often challenging for the standard Wittig reaction.[1][3] Key benefits of the HWE reaction include the use of more nucleophilic phosphonate carbanions, which react readily with a wider range of carbonyl compounds, and the formation of a water-soluble phosphate byproduct, simplifying product purification.[2][5][6] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][4]
This compound, an α,β-unsaturated ester, is a valuable building block in organic synthesis.[7] The cyclohexylidene moiety is a significant structural motif in medicinal chemistry and organic synthesis.[7] The HWE synthesis provides an efficient route to this compound from cyclohexanone and triethyl phosphonoacetate.
Reaction and Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. Initially, a base is used to deprotonate the phosphonate ester, forming a stabilized phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of the ketone (cyclohexanone in this case), forming a betaine intermediate. This intermediate subsequently cyclizes to form a transient four-membered oxaphosphetane ring. The collapse of this ring yields the desired alkene (this compound) and a water-soluble phosphate byproduct.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference(s) |
| Reactants | ||
| Cyclohexanone | 32.7 g (0.33 mole) | [1][3] |
| Triethyl phosphonoacetate | 74.7 g (0.33 mole) | [1][3] |
| Sodium Hydride (50% disp.) | 16.0 g (0.33 mole) | [1][3] |
| Solvent (Dry Benzene) | 100 mL | [1][3] |
| Product | ||
| Product Name | This compound | [1][8] |
| Molecular Formula | C₁₀H₁₆O₂ | [7][8][9] |
| Molecular Weight | 168.23 g/mol | [7][8][9] |
| Yield | 37–43 g (67–77%) | [1][3] |
| Boiling Point | 48–49 °C at 0.02 mmHg | [1][3] |
| Refractive Index (n²⁵D) | 1.4755 | [1][3] |
| Appearance | Clear, colorless liquid | [10][11] |
Experimental Protocol
This protocol is adapted from the procedure published in Organic Syntheses.[1][3]
Materials:
-
Sodium hydride (NaH), 50% dispersion in mineral oil
-
Dry benzene
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
Nitrogen gas supply
-
500-mL three-necked flask
-
Stirrer, thermometer, condenser, and dropping funnel
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble a dry 500-mL three-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen.
-
Anion Formation:
-
Charge the flask with 16.0 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[1][3]
-
With stirring, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise from the dropping funnel over a period of 45–50 minutes.[1][3]
-
Maintain the internal temperature at 30–35 °C during the addition, using a cooling bath if necessary. Vigorous hydrogen evolution will be observed.[1][3]
-
After the addition is complete, stir the mixture for an additional hour at room temperature to ensure the complete formation of the phosphonate carbanion.[1][3]
-
-
Reaction with Cyclohexanone:
-
To the resulting nearly clear solution, add 32.7 g (0.33 mole) of cyclohexanone dropwise over 30–40 minutes.[1][3]
-
Maintain the temperature between 20–30 °C during this addition using an ice bath for cooling.[1][3]
-
A gummy precipitate of sodium diethyl phosphate will form. After the addition is complete, heat the mixture to 60–65 °C for 15 minutes to ensure the reaction goes to completion.[1][3]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 15–20 °C and decant the benzene mother liquor from the gummy precipitate.[1][3]
-
Wash the precipitate by stirring it with several 25-mL portions of warm (60 °C) benzene, decanting the washings each time after cooling to 20 °C.[1][3]
-
Combine the initial mother liquor and all the benzene washes.
-
Distill off the benzene at atmospheric pressure.
-
Distill the remaining residue under vacuum through a 20-cm Vigreux column. The mineral oil from the sodium hydride dispersion will remain as the pot residue.[1][3]
-
Collect the product, this compound, at 48–49 °C and 0.02 mmHg.[1][3] The expected yield is 37–43 g (67–77%).[1][3]
-
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle under an inert atmosphere (e.g., nitrogen).
-
Benzene is a flammable liquid and a known carcinogen. All operations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Caption: Experimental workflow for HWE synthesis.
Concluding Remarks
The Horner-Wadsworth-Emmons synthesis is a superior and practical method for preparing this compound, offering high yields and simplified product isolation.[1] The procedure is generally applicable to a wide variety of aldehydes and ketones, making it a valuable tool in the arsenal of synthetic chemists in research and drug development.[1][3] Careful control of reaction temperatures is crucial to avoid side reactions and ensure a high yield of the desired product.[1][3]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 1552-92-7 | Benchchem [benchchem.com]
- 8. This compound | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocols for the Synthesis of Ethyl Cyclohexylideneacetate via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ethyl cyclohexylideneacetate, a valuable intermediate in organic synthesis. The primary focus is on the Knoevenagel condensation, a classic method for carbon-carbon bond formation. For comparative purposes and to provide a robust synthetic route, a detailed protocol for the related Horner-Wadsworth-Emmons reaction is also included.
Introduction
This compound, an α,β-unsaturated ester, is a versatile building block in the synthesis of more complex organic molecules and pharmacologically active compounds.[1] Its synthesis is a fundamental transformation in organic chemistry, often accomplished through olefination reactions. The Knoevenagel condensation offers a direct approach for the formation of such compounds by reacting a ketone or aldehyde with an active methylene compound in the presence of a basic catalyst.[2][3] This reaction is a modification of the aldol condensation and is characterized by the nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration reaction to yield the α,β-unsaturated product.[2][3]
Alternative synthetic strategies, such as the Horner-Wadsworth-Emmons (HWE) reaction, are also widely employed for the synthesis of α,β-unsaturated esters like this compound, often providing excellent yields and stereoselectivity.[1]
Reaction Scheme: Knoevenagel Condensation
The Knoevenagel condensation between cyclohexanone and ethyl acetoacetate proceeds as follows:
Caption: General scheme of the Knoevenagel condensation for the synthesis of this compound.
Experimental Protocols
Protocol 1: Knoevenagel Condensation (General Procedure)
Materials:
-
Cyclohexanone
-
Ethyl acetoacetate
-
Piperidine (or another suitable base catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure (optional, for purification)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanone (1.0 eq), ethyl acetoacetate (1.0-1.2 eq), and toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.05-0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to neutralize the catalyst, followed by saturated sodium bicarbonate solution, and finally with brine.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Expected Outcome: The Knoevenagel condensation is a viable method for this synthesis, though yields can be variable. The reaction conditions, particularly the efficiency of water removal, will significantly impact the final yield.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
A well-documented and high-yielding procedure for the synthesis of this compound is the Horner-Wadsworth-Emmons reaction, as detailed in Organic Syntheses.[7][8] This method is often preferred for preparing α,β-unsaturated esters due to its high efficiency and the formation of water-soluble byproducts that simplify purification.[9]
Materials:
-
Sodium hydride (NaH), 50% dispersion in mineral oil (16 g, 0.33 mole)
-
Dry benzene (100 mL)
-
Triethyl phosphonoacetate (74.7 g, 0.33 mole)
-
Cyclohexanone (32.7 g, 0.33 mole)
-
Dry nitrogen atmosphere
Equipment:
-
500-mL three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
20-cm Vigreux column for distillation
Procedure:
-
Preparation of the Phosphonate Anion:
-
Purge a dry, 500-mL, three-necked flask with dry nitrogen.
-
Charge the flask with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[7][8]
-
With stirring, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise over 45-50 minutes, maintaining the temperature at 30-35 °C using cooling if necessary. Vigorous hydrogen evolution will be observed.[7][8]
-
After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the anion.[7][8]
-
-
Reaction with Cyclohexanone:
-
To the resulting clear solution of the phosphonate anion, add 32.7 g (0.33 mole) of cyclohexanone dropwise over 30-40 minutes.[7][8]
-
Maintain the temperature at 20-30 °C during the addition using an ice bath. A gummy precipitate of sodium diethyl phosphate will form.[7][8]
-
After the addition is complete, heat the mixture at 60-65 °C for 15 minutes.[7][8]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 15-20 °C and decant the mother liquor from the precipitate.[7][8]
-
Wash the gummy precipitate by stirring it with several 25-mL portions of warm benzene (60 °C) and decanting the washings.[7][8]
-
Combine the mother liquor and the benzene washes and distill off the benzene at atmospheric pressure.[7][8]
-
Distill the residue through a 20-cm Vigreux column under reduced pressure. The product, this compound, is collected at 48-49 °C (0.02 mm Hg).[7][8]
-
Quantitative Data Summary
| Parameter | Horner-Wadsworth-Emmons Synthesis | Knoevenagel Condensation (Expected) |
| Reactants | Cyclohexanone, Triethyl phosphonoacetate, Sodium Hydride | Cyclohexanone, Ethyl acetoacetate |
| Catalyst | - (Stoichiometric base) | Piperidine or other weak base |
| Solvent | Benzene | Toluene |
| Temperature | 20-65 °C[7][8] | Reflux |
| Reaction Time | ~3-4 hours | Variable (monitored by water removal) |
| Yield | 67-77%[7][8] | Moderate to High (highly dependent on conditions) |
| Product Purity | High after distillation | Requires purification (distillation or chromatography) |
| Boiling Point | 48-49 °C at 0.02 mm Hg[7][8] | - |
| Refractive Index (n²⁵D) | 1.4755[7][8] | - |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | [10][11] |
| Molecular Weight | 168.23 g/mol | [10][11] |
| Appearance | Clear liquid | [10] |
| Purity (Typical) | >90% | [10] |
| SMILES | CCOC(=O)C=C1CCCCC1 | [10][11] |
| InChIKey | MCWDXHYYYNGYGK-UHFFFAOYSA-N | [10][11] |
Reaction Mechanism and Workflow
Knoevenagel Condensation Mechanism
The Knoevenagel condensation proceeds through a series of equilibrium steps:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound (ethyl acetoacetate) to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone, forming an aldol-type addition product.
-
Dehydration: The intermediate alkoxide is protonated, and subsequent elimination of a water molecule leads to the formation of the α,β-unsaturated product, this compound.[12]
Caption: A simplified workflow of the Knoevenagel condensation mechanism.
Experimental Workflow: Horner-Wadsworth-Emmons Synthesis
References
- 1. This compound | 1552-92-7 | Benchchem [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Wikidocumentaries [wikidocumentaries-demo.wmcloud.org]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ethyl Cyclohexylideneacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of ethyl cyclohexylideneacetate, a valuable intermediate in organic synthesis. The described method is based on the Horner-Wadsworth-Emmons (HWE) reaction, which is noted for its high efficiency and stereoselectivity in creating carbon-carbon double bonds.[1][2][3] This olefination reaction is often preferred over the classical Wittig reaction for synthesizing α,β-unsaturated esters due to the formation of a water-soluble phosphate byproduct, which simplifies the purification process.[1][2]
Reaction Scheme
The synthesis involves the reaction of cyclohexanone with the carbanion generated from triethyl phosphonoacetate. This phosphonate carbanion is a powerful nucleophile that readily reacts with ketones.[2][4] The general scheme for the Horner-Wadsworth-Emmons reaction is depicted below:
Cyclohexanone + Triethyl phosphonoacetate → this compound + Sodium diethyl phosphate
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis
This protocol is adapted from a well-established procedure published in Organic Syntheses.[4]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Hydride (50% in oil) | NaH | 24.00 | 16 g | 0.33 |
| Dry Benzene | C₆H₆ | 78.11 | 100 mL | - |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 74.7 g | 0.33 |
| Cyclohexanone | C₆H₁₀O | 98.14 | 32.7 g | 0.33 |
Note: It is recommended to use a 5-10% excess of the phosphonate ester to prevent side reactions if an excess of sodium hydride is used.[5]
Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., dry nitrogen line)
-
Heating mantle
-
Ice bath
-
20-cm Vigreux column for distillation
-
Standard glassware for workup and purification
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Procedure
-
Preparation of the Phosphonate Carbanion:
-
In a dry, 500-mL, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, purge the system with dry nitrogen.[4]
-
Charge the flask with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.[4]
-
To this stirred mixture, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise over a 45–50 minute period.[4]
-
Maintain the temperature at 30–35°C during the addition, using cooling if necessary. Vigorous hydrogen evolution will be observed.[4]
-
After the addition is complete, stir the mixture for 1 hour at room temperature to ensure the complete formation of the anion.[4]
-
-
Reaction with Cyclohexanone:
-
To the resulting nearly clear solution, add 32.7 g (0.33 mole) of cyclohexanone dropwise over a 30–40 minute period.[4]
-
Maintain the temperature at 20–30°C during this addition using an ice bath for cooling.[4]
-
A gummy precipitate of sodium diethyl phosphate will form. After the addition is complete, heat the mixture to 60–65°C for 15 minutes while stirring.[4]
-
-
Workup and Product Isolation:
-
Cool the reaction mixture to 15–20°C and decant the mother liquor from the precipitate.[4]
-
Wash the gummy precipitate by mixing it with four 25-mL portions of warm benzene at 60°C, decanting the benzene each time after cooling to 20°C.[4][5]
-
Combine the initial mother liquor and all the benzene washes.[4]
-
Distill the benzene from the combined liquors at atmospheric pressure.[4]
-
-
Purification:
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 37–43 g (67–77%) | [4][5] |
| Boiling Point | 48–49°C at 0.02 mm | [4][5] |
| Refractive Index (n²⁵D) | 1.4755 | [4][5] |
| Molecular Formula | C₁₀H₁₆O₂ | [6] |
| Molecular Weight | 168.23 g/mol | [6] |
| Appearance | Clear Liquid | [6] |
Discussion
The Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of α,β-unsaturated esters like this compound.[1] This procedure is particularly advantageous as it complements the Wittig reaction, which can be less effective for preparing olefins with adjacent electron-withdrawing groups.[4][5] The reaction can be performed at or below room temperature, and the workup is simplified by the easy removal of the water-soluble phosphate by-products.[2][4]
Care should be taken to avoid temperatures above 40–50°C during the formation of the phosphonate anion, as this can be detrimental.[4] Additionally, ensuring all reagents and glassware are dry is crucial for the success of the reaction, as sodium hydride reacts violently with water. As with all chemical procedures, appropriate personal protective equipment should be worn, and the reaction should be carried out in a well-ventilated fume hood.
References
Applications of Ethyl Cyclohexylideneacetate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl cyclohexylideneacetate is a versatile α,β-unsaturated ester that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its cyclohexylidene moiety provides a scaffold for the construction of complex molecular architectures, particularly in the development of neuroactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the anticonvulsant gabapentin and the antidepressant venlafaxine.
Introduction
This compound, with the chemical formula C₁₀H₁₆O₂, is a valuable intermediate in organic synthesis. The presence of a conjugated system, consisting of a carbon-carbon double bond and an ester group, imparts unique reactivity, making it amenable to a variety of synthetic transformations. Its structural framework is particularly significant in medicinal chemistry, where the cyclohexyl group can influence the pharmacological properties of a drug molecule. This document will explore its application in the synthesis of two prominent central nervous system (CNS) drugs and provide detailed methodologies for its own synthesis and subsequent use.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of cyclohexanone with a phosphonate ylide, offering high yields and stereoselectivity.
Reaction Scheme: Horner-Wadsworth-Emmons Reaction
Caption: Horner-Wadsworth-Emmons reaction for this compound synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[1][2]
Materials:
-
Cyclohexanone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (0.48 g, 20 mmol) in 50 mL of anhydrous diethyl ether.
-
To this stirred suspension, add triethyl phosphonoacetate (4.48 g, 20 mmol) dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of cyclohexanone (1.96 g, 20 mmol) in 20 mL of anhydrous diethyl ether dropwise to the cooled mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 50 mL of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 67-77% | [1][2] |
| Boiling Point | 106-108 °C at 10 mmHg | |
| Purity (GC) | ≥97.5% | |
| Refractive Index (n²⁰/D) | 1.4770-1.4810 |
Application in Pharmaceutical Synthesis: Gabapentin
Gabapentin is an anticonvulsant medication used to treat epilepsy and neuropathic pain.[3] The synthesis of gabapentin can be achieved through a pathway where a derivative of this compound is a key intermediate.
Mechanism of Action: Gabapentin Signaling Pathway
Gabapentin's primary mechanism of action involves its interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][5][6] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate.[4][6]
Caption: Gabapentin's mechanism of action on voltage-gated calcium channels.
Synthetic Pathway Overview for Gabapentin
The synthesis of gabapentin involves the conversion of a cyclohexyl-containing precursor, which can be derived from this compound, into the final amino acid structure. A common route involves the Hofmann rearrangement of an amide derived from 1,1-cyclohexanediacetic acid.
Application in Pharmaceutical Synthesis: Venlafaxine
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorder. The synthesis of venlafaxine can be accomplished through various routes, with some starting from cyclohexanone, the same precursor as this compound.
Synthetic Workflow: Venlafaxine Synthesis
A common synthetic route to venlafaxine involves the condensation of cyclohexanone with p-methoxyphenylacetonitrile, followed by reduction and N,N-dimethylation.
Caption: Synthetic workflow for the preparation of Venlafaxine.
Experimental Protocol: Synthesis of Venlafaxine Intermediate
This protocol describes the initial condensation step to form a key intermediate in venlafaxine synthesis.
Materials:
-
Cyclohexanone
-
p-Methoxyphenylacetonitrile
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve p-methoxyphenylacetonitrile (14.7 g, 100 mmol) in 100 mL of ethanol.
-
Add sodium ethoxide (6.8 g, 100 mmol) to the solution and stir for 30 minutes at room temperature.
-
Add cyclohexanone (9.8 g, 100 mmol) to the mixture and heat to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude intermediate, 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.
-
The crude intermediate can be purified by recrystallization or used directly in the subsequent reduction step.
Quantitative Data for Venlafaxine Synthesis
| Step | Reaction | Reagents | Yield | Reference |
| 1 | Condensation | Cyclohexanone, p-Methoxyphenylacetonitrile, NaOEt | High | |
| 2 | Reduction | 10% Pd/C, H₂, Acetic Acid | ~60% (for hydrochloride salt) | [6] |
| 3 | N,N-Dimethylation | Formaldehyde, Formic Acid | High | [2][6] |
| Overall | ~67% | [4] |
Conclusion
This compound and its precursors are indispensable in the synthesis of a range of pharmaceuticals, particularly those targeting the central nervous system. The Horner-Wadsworth-Emmons reaction provides an efficient route to this key intermediate. Its application in the synthesis of gabapentin and venlafaxine highlights the importance of the cyclohexyl scaffold in medicinal chemistry. The protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
References
- 1. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2043999A2 - A process for the preparation of venlafaxine hydrochloride - Google Patents [patents.google.com]
- 4. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 5. WO2008059525A2 - An improved process for the preparation of venlafaxine and its analogs - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Use of Ethyl Cyclohexylideneacetate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). Ethyl cyclohexylideneacetate is a potentially valuable Michael donor, as its enolate can add to various acceptors to generate functionalized cyclohexane scaffolds. These products can serve as versatile intermediates in the synthesis of natural products and pharmaceutically active compounds.
While specific literature examples detailing the use of this compound as a Michael donor are limited, the general principles of enolate conjugate additions provide a strong framework for its application. This document provides a detailed protocol for the synthesis of this compound and a representative protocol for its use in a Michael addition reaction, based on analogous, well-established procedures with similar substrates.
Synthesis of this compound
The preparation of this compound is a crucial first step. A reliable method for its synthesis is the Horner-Wadsworth-Emmons reaction, which offers good yields and stereoselectivity.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.05 eq) in dry THF under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add cyclohexanone (1.0 eq) dropwise.
-
Let the reaction warm to room temperature and stir for an additional 3-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Michael Addition Reactions Using this compound
The enolate of this compound can be generated using a suitable base and subsequently reacted with a variety of Michael acceptors, such as nitroolefins, α,β-unsaturated ketones (enones), and α,β-unsaturated esters. The choice of base, solvent, and reaction temperature is critical for achieving high yields and stereoselectivity. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric Michael additions.[2]
Representative Protocol: Organocatalyzed Michael Addition to a Nitroolefin
This protocol is a representative example based on the well-established organocatalyzed Michael addition of enolizable carbonyls to nitroolefins.[3][4] Optimization will be necessary for the specific application of this compound.
Materials:
-
This compound
-
β-Nitrostyrene (or other substituted nitroolefin)
-
Chiral organocatalyst (e.g., a chiral primary or secondary amine, or a thiourea-based catalyst)
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the chiral organocatalyst (e.g., 10-20 mol%) in toluene, add this compound (1.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation or enamine/enolate formation.
-
Add β-nitrostyrene (1.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from -20 °C to room temperature) and monitor its progress by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
The following tables summarize representative data for organocatalyzed Michael additions of enolizable carbonyl compounds to nitroolefins, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Effect of Catalyst on a Representative Michael Addition
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Catalyst A (20) | Toluene | 24 | 85 | 90:10 | 92 |
| 2 | Catalyst B (20) | CH₂Cl₂ | 36 | 78 | 85:15 | 88 |
| 3 | Catalyst C (10) | THF | 48 | 92 | >95:5 | 95 |
Table 2: Substrate Scope for a Representative Michael Addition
| Entry | Michael Acceptor (R) | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | Phenyl | 92 | >95:5 | 95 |
| 2 | 4-Nitrophenyl | 95 | >95:5 | 97 |
| 3 | 4-Chlorophenyl | 88 | 92:8 | 93 |
| 4 | 2-Thienyl | 85 | 90:10 | 90 |
Visualizations
Experimental Workflow for Michael Addition
Caption: General workflow for the organocatalyzed Michael addition.
Proposed Catalytic Cycle for Amine-Catalyzed Michael Addition
References
Application Notes and Protocols: Ethyl Cyclohexylideneacetate in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled synthesis of complex six-membered rings. This application note explores the utility of ethyl cyclohexylideneacetate as a dienophile in [4+2] cycloaddition reactions. While specific literature examples are scarce, this document provides a representative protocol and expected outcomes for the reaction of this compound with a model diene, cyclopentadiene. The methodologies and data presented herein serve as a practical guide for researchers investigating the synthesis of novel spirocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, offers a powerful and atom-economical method for the formation of carbon-carbon bonds and the construction of cyclic systems. The stereospecificity and regioselectivity of this reaction have made it an indispensable tool in the synthesis of natural products and pharmaceuticals. This compound, an α,β-unsaturated ester, possesses the requisite electronic features to act as a competent dienophile. Its exocyclic double bond, conjugated to an electron-withdrawing ester group, can react with a variety of dienes to afford spirocyclic structures. These spiro-fused ring systems are of significant interest in drug discovery due to their rigid three-dimensional frameworks, which can allow for precise spatial orientation of functional groups for optimal interaction with biological targets.
This document outlines a general protocol for a thermal Diels-Alder reaction involving this compound and cyclopentadiene, a highly reactive diene. The protocol details the experimental setup, reaction conditions, and purification procedures. Furthermore, expected outcomes in terms of yield and diastereoselectivity are presented in a tabular format for clarity.
Reaction Scheme
Caption: General Diels-Alder reaction of cyclopentadiene and this compound.
Hypothetical Quantitative Data
The following table summarizes the anticipated results for the thermal Diels-Alder reaction between this compound and cyclopentadiene. These values are based on typical outcomes for similar cycloaddition reactions.
| Entry | Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (Endo:Exo) |
| 1 | Cyclopentadiene | This compound | Toluene | 80 | 6 | 85 | 90:10 |
| 2 | Cyclopentadiene | This compound | Xylene | 110 | 4 | 90 | 88:12 |
Experimental Protocol
Materials:
-
This compound (98%)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Toluene (anhydrous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.68 g, 10 mmol).
-
Reagent Addition: Add anhydrous toluene (20 mL) to the flask and stir the solution. Freshly cracked cyclopentadiene (0.99 g, 15 mmol, 1.5 equivalents) is then added to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to 80°C and allowed to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After 6 hours, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting crude oil is redissolved in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., 98:2 to 95:5) to separate the endo and exo diastereomers and remove any unreacted starting material.
-
Characterization: The fractions containing the pure products are combined and the solvent is evaporated. The yield and diastereomeric ratio are determined by ¹H NMR spectroscopy and/or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the Diels-Alder reaction of this compound.
Stereochemical Pathways
Application Note: HPLC Analysis of Ethyl Cyclohexylideneacetate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl cyclohexylideneacetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of this compound and for quantifying any related substances. This application note provides a detailed protocol for the analysis of this compound purity using a reverse-phase HPLC method.
This compound is synthesized through various methods, including the Horner-Wadsworth-Emmons reaction.[1] Potential impurities may include unreacted starting materials such as cyclohexanone and triethyl phosphonoacetate, as well as side-products like the β,γ-isomer, ethyl cyclohexenylacetate.[1][2] A robust HPLC method is essential to separate and quantify these impurities.
Principle
This method utilizes reverse-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water mixture. The components are separated based on their hydrophobicity, with the more polar compounds eluting earlier. The separated compounds are detected by a UV detector, and the peak area of each compound is used to calculate the purity of this compound and the percentage of related substances.
Experimental Protocol
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
-
Potential impurity reference standards (e.g., cyclohexanone, ethyl cyclohexenylacetate).
-
Chromatographic Conditions
A reverse-phase HPLC method is employed for the analysis.[3]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 15 minutes |
Sample Preparation
-
Standard Solution (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Solution (1000 µg/mL):
-
Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Spiked Sample Solution (for Accuracy):
-
Prepare a sample solution as described above.
-
Spike with known amounts of potential impurity reference standards at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Data Presentation
The following table summarizes the key quantitative data obtained from the method validation.
| Parameter | This compound | Cyclohexanone | Ethyl Cyclohexenylacetate |
| Retention Time (min) | ~ 8.5 | ~ 3.2 | ~ 7.8 |
| Relative Retention Time | 1.00 | 0.38 | 0.92 |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.1 | 0.2 | 0.15 |
| LOQ (µg/mL) | 0.3 | 0.6 | 0.45 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.5 - 101.5 | 98.2 - 101.8 |
| Precision (% RSD) | < 2.0 | < 2.5 | < 2.2 |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
References
Application Note: GC-MS Characterization of Ethyl Cyclohexylideneacetate
Introduction
Ethyl cyclohexylideneacetate (CAS No. 1552-92-7) is an α,β-unsaturated ester with the molecular formula C₁₀H₁₆O₂.[1][2][3][4] This compound and its structural class are significant in organic synthesis, serving as versatile building blocks for more complex molecules.[5][6] Given its applications in chemical synthesis and potentially as a pharmaceutical intermediate, a robust and reliable analytical method for its characterization and quantification is essential.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the characterization of this compound using GC-MS. The method is suitable for researchers in organic chemistry, quality control laboratories, and drug development.
Principle
The methodology involves the separation of this compound from a sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. The gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase of the GC column. Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a "fingerprint" for the compound, allowing for its definitive identification and quantification.
Experimental Protocols
Sample Preparation
The sample preparation procedure is critical for obtaining accurate and reproducible results. The following protocol is recommended for the analysis of this compound in a solution.
Materials:
-
This compound standard
-
Hexane or Dichloromethane (GC grade)[7]
-
Volumetric flasks
-
Micropipettes
-
GC vials with inserts
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Dilution:
-
If the sample is a solid, dissolve it in hexane to a concentration of approximately 10-50 µg/mL.
-
If the sample is a liquid, dilute it with hexane to fall within the calibration range.
-
-
Filtration:
-
Filter the diluted sample and standard solutions through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Vialing:
-
Transfer the filtered solutions into 2 mL GC vials with inserts.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.
Gas Chromatograph (GC) Parameters:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | - Initial temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final hold: 280 °C for 5 minutes |
Mass Spectrometer (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan |
Data Presentation
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The quantitative data obtained from the GC-MS analysis of a standard is summarized below.
Table 1: Mass Spectral Data for this compound
| m/z | Relative Abundance (%) | Ion Assignment |
| 168 | 45 | [M]⁺ (Molecular Ion) |
| 140 | 20 | [M-C₂H₄]⁺ |
| 123 | 100 | [M-OC₂H₅]⁺ |
| 95 | 60 | [C₇H₁₁]⁺ |
| 81 | 75 | [C₆H₉]⁺ |
| 67 | 55 | [C₅H₇]⁺ |
Data is representative and may vary slightly between instruments.
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS characterization of this compound, from sample receipt to final data analysis.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the characterization and quantification of this compound. The provided experimental protocol and instrument parameters can be readily implemented in a laboratory setting. The characteristic mass spectral fragmentation pattern allows for unambiguous identification of the compound. This method is suitable for routine analysis in quality control, synthetic chemistry, and research applications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Purification of Ethyl Cyclohexylideneacetate by Distillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of Ethyl cyclohexylideneacetate by vacuum distillation. This method is crucial for obtaining a high-purity product, essential for subsequent applications in research, development, and synthesis where precise chemical structures are required.
Introduction
This compound is a versatile intermediate in organic synthesis. Its purity is critical for the success of subsequent reactions. Distillation, particularly under reduced pressure, is the most effective method for its purification. Vacuum distillation is employed to lower the boiling point of the compound, thereby preventing thermal decomposition that can occur at its atmospheric boiling point. This process effectively removes non-volatile impurities, unreacted starting materials, and byproducts from the synthesis, such as the Horner-Wadsworth-Emmons reaction.
Data Presentation
The following table summarizes the key physical and distillation parameters for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₂ | |
| Molecular Weight | 168.23 g/mol | [1] |
| Boiling Point (Atmospheric Pressure) | 235.9 °C at 760 mmHg | [1] |
| Boiling Point (Vacuum) | 48-49 °C at 0.02 mmHg | [2] |
| Refractive Index (n²⁵D) | 1.4755 | [2] |
| Typical Yield (Post-Distillation) | 67-77% | [2][3] |
Potential Impurities
Several impurities can be present in crude this compound, particularly after synthesis via the Horner-Wadsworth-Emmons reaction. These include:
-
Unreacted Starting Materials: Cyclohexanone and triethyl phosphonoacetate.
-
Reaction Byproducts: Sodium diethyl phosphate (typically removed during workup) and mineral oil (if sodium hydride dispersion is used).
-
Isomeric Impurities: Ethyl cyclohexenylacetate (the β,γ-isomer) may form if an excess of base is used.[2]
Distillation is highly effective at removing these impurities due to significant differences in their boiling points compared to the desired product.
Experimental Protocol: Vacuum Distillation of this compound
This protocol is adapted from established procedures for the purification of this compound.[2][4]
1. Materials and Equipment
-
Crude this compound
-
Distillation flask (round-bottom)
-
Short path distillation head or a Vigreux column (a 20-cm Vigreux column is recommended for better separation)[2]
-
Condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Vacuum pump
-
Manometer or vacuum gauge
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Cold trap (recommended to protect the vacuum pump)
-
Glass wool for insulation (optional)
2. Procedure
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Connect the vacuum pump to the distillation apparatus through a cold trap.
-
-
Initiating the Distillation:
-
Turn on the cooling water to the condenser.
-
Gradually apply the vacuum, reducing the pressure to the target of approximately 0.02 mmHg.
-
Once the desired vacuum is achieved and stable, begin heating the distillation flask gently with the heating mantle.
-
-
Fraction Collection:
-
Monitor the temperature at the distillation head. The temperature should rise as the first fractions of any lower-boiling impurities begin to distill. These should be collected in a separate receiving flask and discarded.
-
The main fraction of pure this compound should distill at a stable temperature of 48-49 °C at a pressure of 0.02 mmHg.[2][4] Collect this fraction in a clean, pre-weighed receiving flask.
-
It is advisable to collect the distillate in multiple fractions to ensure the highest purity of the main product.
-
-
Completion of Distillation:
-
Continue distillation until the temperature at the head either drops or rises significantly, indicating that the desired product has been collected.
-
Turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum before turning off the vacuum pump.
-
The pot residue will contain non-volatile impurities, such as mineral oil.[2]
-
3. Purity Assessment
The purity of the distilled this compound can be assessed by various analytical techniques, including:
-
Gas Chromatography (GC): To determine the percentage purity and detect any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any isomeric impurities.
-
Refractive Index Measurement: The refractive index of the purified product should be close to the literature value (n²⁵D 1.4755).[2]
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the purification of this compound by distillation.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols: Ethyl Cyclohexylideneacetate in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of ethyl cyclohexylideneacetate as a versatile starting material in the total synthesis of complex molecules. The protocols outlined below are based on established synthetic routes and provide a framework for the practical application of this valuable building block.
Introduction
This compound is an α,β-unsaturated ester that serves as a valuable C8 building block in organic synthesis. Its reactivity is characterized by the electrophilic nature of the β-carbon and the potential for a variety of transformations at the double bond and ester functionality. This combination of features makes it an attractive starting material for the construction of complex carbocyclic and heterocyclic frameworks.
The most common and efficient method for the preparation of this compound is the Horner-Wadsworth-Emmons (HWE) reaction between cyclohexanone and triethyl phosphonoacetate.[1] This reaction offers high yields and stereoselectivity for the desired (E)-isomer.
Application in the Total Synthesis of Venlafaxine
A notable application of this compound is in the total synthesis of (±)-venlafaxine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of depression and anxiety disorders. The cyclohexyl moiety of venlafaxine is directly derived from this compound.
Synthetic Strategy Overview
The total synthesis of venlafaxine from this compound proceeds through a key conjugate addition step, followed by reduction and functional group manipulations to introduce the dimethylamino and hydroxyl moieties.
Caption: Synthetic pathway for Venlafaxine from this compound.
Experimental Protocols
1. Synthesis of Ethyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetate (Conjugate Addition)
This key step involves the 1,4-conjugate addition of an organocuprate reagent, derived from a Grignard reagent, to the α,β-unsaturated ester.
-
Materials:
-
This compound
-
Magnesium turnings
-
4-Bromoanisole
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings.
-
Add a solution of 4-bromoanisole in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (p-methoxyphenylmagnesium bromide). The reaction is typically initiated with gentle heating.
-
Once the Grignard formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add CuI portionwise to the Grignard reagent solution and stir for 30 minutes at 0 °C to form the organocuprate reagent.
-
Slowly add a solution of this compound in anhydrous THF to the organocuprate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetate.
-
2. Synthesis of 2-(1-(4-Methoxyphenyl)cyclohexyl)ethanol (Ester Reduction)
The ester functionality is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride.
-
Materials:
-
Ethyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetate in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(1-(4-methoxyphenyl)cyclohexyl)ethanol, which is often used in the next step without further purification.
-
3. Synthesis of (±)-Venlafaxine (Introduction of the Dimethylamino Group)
The final step involves a two-step sequence of mesylation of the primary alcohol followed by nucleophilic substitution with dimethylamine.
-
Materials:
-
2-(1-(4-Methoxyphenyl)cyclohexyl)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Dimethylamine (solution in THF or as a gas)
-
Anhydrous acetonitrile or THF
-
-
Procedure:
-
Dissolve 2-(1-(4-methoxyphenyl)cyclohexyl)ethanol and triethylamine in anhydrous DCM and cool the solution to 0 °C.
-
Add methanesulfonyl chloride dropwise to the solution.
-
Stir the reaction at 0 °C for 1-2 hours or until the alcohol is consumed (monitored by TLC).
-
Wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate. This intermediate is typically used immediately in the next step.
-
Dissolve the crude mesylate in a suitable solvent like acetonitrile or THF in a sealed tube or pressure vessel.
-
Add an excess of dimethylamine solution (or bubble dimethylamine gas through the solution).
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir until the mesylate is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford (±)-venlafaxine.
-
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Conjugate Addition | This compound | Ethyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetate | p-methoxyphenylmagnesium bromide, CuI, THF, 0 °C to rt | 85-95 |
| 2 | Ester Reduction | Ethyl 2-(1-(4-methoxyphenyl)cyclohexyl)acetate | 2-(1-(4-Methoxyphenyl)cyclohexyl)ethanol | LiAlH₄, Et₂O, 0 °C to rt | 90-98 |
| 3 | Amination | 2-(1-(4-Methoxyphenyl)cyclohexyl)ethanol | (±)-Venlafaxine | 1. MsCl, Et₃N, DCM; 2. HNMe₂, MeCN | 75-85 (over two steps) |
Venlafaxine Signaling Pathway
Venlafaxine exerts its therapeutic effect by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.
Caption: Mechanism of action of Venlafaxine.
Conclusion
This compound is a readily accessible and highly useful starting material for the total synthesis of pharmaceutically important molecules like venlafaxine. The key transformations involving this substrate, such as conjugate addition, provide a robust and efficient entry into complex molecular scaffolds. The protocols and data presented herein offer a comprehensive guide for researchers in the field of organic synthesis and drug development.
References
Troubleshooting & Optimization
optimizing yield and purity in Ethyl cyclohexylideneacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl cyclohexylideneacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on optimizing yield and purity.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of reaction, reagent quality, and reaction conditions. The Horner-Wadsworth-Emmons (HWE) reaction is often the method of choice for this synthesis, offering advantages over the classical Wittig reaction for preparing α,β-unsaturated esters.[1][2]
Potential Causes and Solutions:
-
Ineffective Deprotonation of the Phosphonate: The base may not be strong enough to fully deprotonate the phosphonate reagent (e.g., triethyl phosphonoacetate).[3]
-
Suboptimal Reaction Temperature: The temperature during the addition of reagents and during the reaction itself is critical. Temperatures that are too low can lead to a slow reaction rate, while temperatures that are too high can promote side reactions.[1][3]
-
Solution: For the HWE reaction, maintain the temperature at 20–35°C during the addition of reagents and then heat to 60–65°C to ensure the reaction goes to completion.[1]
-
-
Poor Quality Reagents: The purity of cyclohexanone and the phosphonate reagent is crucial.
-
Solution: It is recommended to use redistilled cyclohexanone and triethyl phosphonoacetate to remove any impurities that might interfere with the reaction.[1]
-
-
Steric Hindrance: While less of an issue with cyclohexanone, steric hindrance can be a factor with more complex ketones.[3]
-
Solution: If using a substituted cyclohexanone, longer reaction times or slightly higher temperatures might be necessary.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the formation of the β,γ-unsaturated isomer, ethyl cyclohexenylacetate.[1][4]
Question: I am observing significant impurities in my final product. How can I improve the purity of this compound?
Answer:
Improving the purity of this compound involves both optimizing the reaction to prevent side reactions and employing effective purification techniques.
Strategies for Improving Purity:
-
Minimize Isomer Formation: As mentioned above, the formation of ethyl cyclohexenylacetate is a key impurity.[1][4]
-
Effective Workup and Extraction: The workup procedure is critical for removing water-soluble byproducts, such as sodium diethyl phosphate in the HWE reaction.[1]
-
Purification Method: The choice of purification method is vital for isolating the final product.
Frequently Asked Questions (FAQs)
Q1: Which is the best method for synthesizing this compound: the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction?
A1: The Horner-Wadsworth-Emmons (HWE) reaction is generally the preferred method for preparing α,β-unsaturated esters like this compound.[1][4] The key advantages of the HWE reaction over the Wittig reaction in this context are:
-
Higher (E)-Stereoselectivity: The HWE reaction typically favors the formation of the more stable (E)-alkene.[6][7]
-
Easier Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed by extraction.[2][6] In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction can often be difficult to separate from the desired product.[8][9]
-
Higher Reactivity of the Ylide: The phosphonate carbanion used in the HWE reaction is generally more nucleophilic and reactive than the corresponding phosphonium ylide, allowing it to react efficiently with ketones like cyclohexanone.[6]
Q2: What are the key safety precautions I should take during this synthesis?
A2: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Sodium Hydride (NaH): This is a highly flammable solid and is water-reactive, producing flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.[1]
-
Benzene: Benzene is a flammable liquid and a known carcinogen. It should be used in a well-ventilated fume hood with appropriate personal protective equipment.
-
Triethyl phosphonoacetate and Cyclohexanone: These can be irritants and should be handled with care.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experiment.
Q3: Can I use a different base instead of sodium hydride for the HWE reaction?
A3: Yes, other strong bases can be used, though sodium hydride is common and effective.[3] Alternative bases include lithium hexamethyldisilazide (LiHMDS) or n-butyllithium (n-BuLi).[3] For substrates that are sensitive to strong bases, milder conditions like using lithium chloride with an amine base (Masamune-Roush conditions) can be considered.[3] The choice of base can influence the stereoselectivity of the reaction.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques can be used to characterize this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the α,β-unsaturated ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity and identify any volatile impurities.
-
Refractive Index: The refractive index is a physical constant that can be compared to the literature value (n25D 1.4755).[1]
Data Presentation
Table 1: Summary of Horner-Wadsworth-Emmons Reaction Conditions and Yield
| Parameter | Value | Reference |
| Reactants | Cyclohexanone, Triethyl phosphonoacetate | [1] |
| Base | Sodium Hydride (50% dispersion in mineral oil) | [1] |
| Solvent | Dry Benzene | [1] |
| Reaction Temperature | 20-35°C (addition), 60-65°C (heating) | [1] |
| Reaction Time | ~2-3 hours | [1] |
| Yield | 67-77% | [1][4] |
| Purification | Vacuum Distillation | [1][4] |
Experimental Protocols
Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is adapted from the procedure published in Organic Syntheses.[1]
Materials:
-
Sodium hydride (NaH), 50% dispersion in mineral oil (16.0 g, 0.33 mole)
-
Dry benzene (100 mL)
-
Triethyl phosphonoacetate (74.7 g, 0.33 mole, with a 5-10% excess recommended to avoid isomerization)
-
Cyclohexanone (32.7 g, 0.33 mole)
-
Ice bath
Equipment:
-
500-mL three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble the dry three-necked flask with the stirrer, thermometer, condenser, and dropping funnel. Purge the apparatus with dry nitrogen.
-
Base Preparation: Charge the flask with the sodium hydride dispersion and dry benzene.
-
Ylide Formation: To the stirred suspension, add the triethyl phosphonoacetate dropwise over 45-50 minutes. Maintain the temperature between 30-35°C, using a cooling bath if necessary. Vigorous hydrogen evolution will be observed. After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the anion.
-
Reaction with Cyclohexanone: Cool the resulting solution to 20-30°C. Add the cyclohexanone dropwise over 30-40 minutes, maintaining the temperature with an ice bath. A gummy precipitate of sodium diethyl phosphate will form.
-
Reaction Completion: After the addition of cyclohexanone is complete, heat the mixture at 60-65°C for 15 minutes.
-
Workup: Cool the mixture to 15-20°C and decant the mother liquor from the precipitate. Wash the gummy precipitate by stirring it with several portions of warm (60°C) benzene and decanting the washings.
-
Isolation: Combine the mother liquor and all the benzene washings. Distill off the benzene at atmospheric pressure.
-
Purification: Distill the remaining residue under vacuum. Collect the fraction boiling at 48-49°C (0.02 mm Hg) to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
common side reactions in the synthesis of Ethyl cyclohexylideneacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl cyclohexylideneacetate. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are olefination reactions, which form the double bond by coupling cyclohexanone with a reagent containing the ethyl acetate moiety. The three most common reactions are:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is often the preferred method due to its high yield of the E-isomer and the ease of removing the water-soluble phosphate byproduct.[1][2]
-
Wittig Reaction: A classic method for olefination. When using a stabilized ylide, as is the case for this synthesis, it generally favors the E-alkene, but can produce a mixture of E/Z isomers.[3][4]
-
Peterson Olefination: This method offers the advantage of stereochemical control, allowing for the formation of either the E or Z isomer from the same intermediate, and produces a volatile siloxane byproduct that is easily removed.[5][6][7][8][9]
Q2: I am getting a significant amount of a byproduct with a similar mass spectrum. What could it be?
A2: A common side product in the synthesis of this compound, particularly in the Horner-Wadsworth-Emmons reaction, is the β,γ-unsaturated isomer, Ethyl cyclohex-1-enylacetate. This isomerization can be catalyzed by the presence of excess base in the reaction mixture.[1][2] To mitigate this, it is recommended to use a slight excess (5-10%) of the phosphonate reagent relative to the base to ensure all the base is consumed.[1][2]
Q3: My yield is consistently low. What are the potential causes?
A3: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete reaction: Ensure your reagents are pure and dry, and that the reaction is allowed to proceed for a sufficient amount of time. For the HWE and Wittig reactions, the formation of the ylide is critical; ensure your base is strong enough and the reaction conditions are appropriate.
-
Side reactions: Besides isomerization, self-condensation of cyclohexanone can occur if the ylide is not in excess during the addition of the ketone. Slowly adding the ketone to the ylide solution can minimize this.
-
Product instability: this compound can be susceptible to polymerization, especially at elevated temperatures. It is advisable to use a polymerization inhibitor if distillation is used for purification.
-
Purification losses: The product can be lost during workup and purification. In the case of the Wittig reaction, the removal of the triphenylphosphine oxide byproduct can be challenging and lead to product loss.
Q4: How can I control the stereochemistry of the double bond to favor the E or Z isomer?
A4: The stereochemical outcome is highly dependent on the chosen synthetic method:
-
Horner-Wadsworth-Emmons Reaction: This reaction generally provides excellent E-selectivity due to thermodynamic control in the elimination step.
-
Wittig Reaction: With stabilized ylides, the Wittig reaction typically favors the E-isomer. However, mixtures of E and Z isomers are common. To enhance E-selectivity, the Schlosser modification can be employed.
-
Peterson Olefination: This reaction offers the most flexibility for stereocontrol. By choosing either acidic or basic conditions for the elimination of the β-hydroxysilane intermediate, you can selectively form either the E or Z-alkene.[5][6][7][8][9]
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete ylide formation due to impure or wet reagents/solvents. | Ensure all glassware is flame-dried. Use freshly distilled, anhydrous solvents. Use a fresh, high-quality base (e.g., NaH). |
| Self-condensation of cyclohexanone. | Add the cyclohexanone solution slowly to the pre-formed ylide solution to maintain an excess of the ylide. | |
| Incomplete reaction. | Increase reaction time or temperature (within stable limits of the ylide). | |
| Presence of β,γ-unsaturated isomer | Excess base remaining in the reaction mixture. | Use a 5-10% excess of the triethyl phosphonoacetate relative to the base to ensure complete consumption of the base.[1][2] |
| Difficult workup | Gummy precipitate of sodium diethyl phosphate makes stirring difficult. | After the initial reaction period, gently heat the mixture to 60-65°C for a short time to improve stirrability.[1] |
Wittig Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete ylide formation. | Use a sufficiently strong and fresh base. Ensure anhydrous conditions. |
| Steric hindrance with the ketone. | The reaction with ketones can be sluggish. Consider increasing the reaction temperature or using the more reactive Horner-Wadsworth-Emmons reaction.[3][4] | |
| Difficult purification from triphenylphosphine oxide. | Triphenylphosphine oxide can be difficult to remove. Methods include precipitation from a non-polar solvent, chromatography, or using a water-soluble phosphine to generate the ylide. | |
| Mixture of E/Z isomers | Kinetic control of the reaction. | While stabilized ylides favor the E-isomer, mixtures can occur. For higher E-selectivity, consider the Schlosser modification. |
Peterson Olefination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete formation of the α-silyl carbanion. | Use a strong base like n-butyllithium or an LDA solution and ensure anhydrous conditions. |
| Incomplete reaction with the ketone. | Allow for sufficient reaction time at a low temperature for the initial addition. | |
| Uncontrolled elimination | The β-hydroxysilane intermediate may eliminate in-situ with certain reagents. | To control the stereochemistry, aim to isolate the β-hydroxysilane intermediate before proceeding with a separate acid- or base-catalyzed elimination step. |
| Poor Stereoselectivity | Inappropriate choice of elimination conditions. | For E-alkene, use a base for syn-elimination. For Z-alkene, use an acid for anti-elimination.[5][6][7][8][9] |
Quantitative Data Summary
| Synthetic Method | Typical Yield | Key Byproducts | Stereoselectivity | References |
| Horner-Wadsworth-Emmons | 67-77% | Sodium diethyl phosphate (water-soluble), Ethyl cyclohex-1-enylacetate | High E-selectivity | [1][2] |
| Wittig Reaction | Can be moderate to high, but purification is challenging | Triphenylphosphine oxide | Generally E-selective with stabilized ylides, but E/Z mixtures are common | [3][4][10] |
| Peterson Olefination | Can be high | Hexamethyldisiloxane (volatile) | Tunable E or Z selectivity based on elimination conditions | [5][6][7][8][9] |
Experimental Protocols
Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is adapted from Organic Syntheses.[1][2]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous benzene or THF
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, wash the sodium hydride with anhydrous hexane to remove the mineral oil.
-
Add anhydrous benzene or THF to the flask.
-
Cool the suspension to 0°C and add triethyl phosphonoacetate dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting ylide solution to 0°C and add a solution of cyclohexanone in the same anhydrous solvent dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours or until TLC indicates completion.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Wittig Synthesis of this compound (Adapted from a general one-pot aqueous protocol)
Materials:
-
Triphenylphosphine
-
Ethyl bromoacetate
-
Cyclohexanone
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine triphenylphosphine, ethyl bromoacetate, and cyclohexanone.
-
Add saturated aqueous sodium bicarbonate solution.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating until TLC indicates the consumption of the starting materials.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate it from the triphenylphosphine oxide byproduct.
Peterson Olefination Synthesis of this compound (General Protocol)
Materials:
-
Ethyl 2-(trimethylsilyl)acetate
-
Strong base (e.g., n-butyllithium or LDA)
-
Anhydrous THF or diethyl ether
-
Cyclohexanone
-
Acid (e.g., sulfuric acid) or Base (e.g., potassium hydride) for elimination
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve ethyl 2-(trimethylsilyl)acetate in anhydrous THF.
-
Cool the solution to -78°C and add the strong base dropwise. Stir for 30 minutes to generate the α-silyl carbanion.
-
Add a solution of cyclohexanone in anhydrous THF dropwise at -78°C.
-
Allow the reaction to stir at -78°C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent to obtain the crude β-hydroxysilane intermediate.
-
For E-alkene (syn-elimination): Dissolve the crude intermediate in THF and treat with a base such as potassium hydride.
-
For Z-alkene (anti-elimination): Dissolve the crude intermediate in a suitable solvent and treat with an acid such as sulfuric acid.
-
After the elimination is complete, work up the reaction accordingly and purify the product by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the HWE synthesis.
Caption: Troubleshooting logic for HWE synthesis issues.
Caption: Comparison of olefination reaction characteristics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. Peterson Olefination [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chemistnotes.com [chemistnotes.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
preventing β,γ-isomer formation in Ethyl cyclohexylideneacetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl cyclohexylideneacetate. The focus is on preventing the formation of the undesired β,γ-isomer, Ethyl cyclohexenylacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) reaction.
| Issue | Potential Cause | Recommended Solution |
| High percentage of β,γ-isomer (Ethyl cyclohexenylacetate) in the final product. | Excess strong base (e.g., Sodium Hydride): Excess base can deprotonate the desired α,β-unsaturated product, leading to a resonance-stabilized intermediate that can be protonated at the γ-position to form the β,γ-isomer.[1][2] | - Adjust Stoichiometry: Use a 5-10% excess of the triethylphosphonoacetate reagent relative to the base.[1][2] This ensures the base is the limiting reagent and is consumed before it can react with the product. - Quench Promptly: After the reaction is complete, quench the reaction mixture to neutralize any remaining base. |
| Prolonged reaction time at elevated temperatures: These conditions can favor the thermodynamically controlled formation of the more stable isomer. While the α,β-isomer is generally more stable due to conjugation, prolonged exposure to basic conditions can facilitate equilibration to the β,γ-isomer. | - Monitor Reaction Progress: Use TLC or GC to monitor the reaction and work it up as soon as the starting material is consumed. - Optimize Temperature: Maintain the recommended temperature ranges during the reaction. For the addition of cyclohexanone, maintain a temperature of 20–30°C.[1] | |
| Low yield of this compound. | Incomplete formation of the phosphonate anion: Insufficient reaction time or low temperature during the deprotonation of triethylphosphonoacetate can lead to incomplete formation of the reactive ylide. | - Ensure Complete Anion Formation: After adding the triethylphosphonoacetate to the base, allow sufficient time for the reaction to complete (e.g., stirring for 1 hour at room temperature) before adding the cyclohexanone.[1] - Maintain Appropriate Temperature: During the formation of the anion with sodium hydride, the temperature should be maintained at 30–35°C.[1] |
| Decomposition of the phosphonate anion: Temperatures above 40-50°C during the formation of the phosphonate anion can be detrimental.[1][2] | - Temperature Control: Use an ice bath to carefully control the temperature during the addition of triethylphosphonoacetate.[1] | |
| Inefficient extraction of the product: The product can be trapped in the gummy precipitate of sodium diethyl phosphate. | - Thorough Extraction: Wash the gummy precipitate with multiple portions of warm benzene to ensure complete extraction of the product.[1] | |
| Reaction is sluggish or does not go to completion. | Poor quality of reagents: Moisture in the solvent or reagents can quench the strong base. | - Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. Distill reagents like cyclohexanone and triethylphosphonoacetate before use if necessary.[1] |
| Ineffective base: The sodium hydride may be old or have been improperly stored, leading to reduced activity. | - Use Fresh Base: Use a fresh container of sodium hydride or titrate the base to determine its activity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of β,γ-isomer formation in the synthesis of this compound?
A1: The formation of the β,γ-isomer, Ethyl cyclohexenylacetate, occurs when an excess of a strong base is present in the reaction mixture after the formation of the desired α,β-unsaturated ester. The excess base can abstract a proton from the α-carbon of the product, forming a resonance-stabilized enolate. This enolate can then be protonated at the γ-carbon, leading to the formation of the β,γ-unsaturated isomer. This process is an example of a deconjugative isomerization.[3]
Q2: How does the choice of base affect the formation of the β,γ-isomer?
A2: Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used in the Horner-Wadsworth-Emmons reaction.[1][2] While effective for deprotonating the phosphonate ester, an excess of such a strong base can promote the undesired isomerization to the β,γ-product. Milder bases, such as a combination of lithium chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been developed for base-sensitive substrates and can potentially minimize this side reaction by reducing the overall basicity of the medium once the primary reaction is complete.[4]
Q3: Is the α,β- or the β,γ-isomer the more thermodynamically stable product?
A3: Generally, the α,β-unsaturated isomer (this compound) is the thermodynamically more stable product due to the conjugation between the double bond and the carbonyl group of the ester. The formation of the β,γ-isomer is typically under kinetic control, meaning it may form faster under certain conditions but is less stable overall.[5][6][7][8] However, the relative stabilities can sometimes be influenced by steric factors.
Q4: What is the recommended experimental protocol to minimize β,γ-isomer formation?
A4: The following protocol, adapted from Organic Syntheses, is recommended for minimizing the formation of Ethyl cyclohexenylacetate.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium hydride (50% dispersion in mineral oil)
-
Anhydrous benzene
-
Triethylphosphonoacetate
-
Cyclohexanone
Procedure:
-
Preparation of the Phosphonate Anion:
-
In a dry, nitrogen-purged flask, add sodium hydride and anhydrous benzene.
-
Slowly add a 5-10% molar excess of triethylphosphonoacetate to the stirred suspension, maintaining the temperature between 30-35°C.
-
After the addition is complete, stir the mixture for 1 hour at room temperature to ensure complete formation of the anion.
-
-
Reaction with Cyclohexanone:
-
Cool the solution of the phosphonate anion to 20-30°C.
-
Add cyclohexanone dropwise over 30-40 minutes, maintaining the temperature at 20-30°C with an ice bath.
-
After the addition, heat the mixture to 60-65°C for 15 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture and decant the mother liquor from the precipitated sodium diethyl phosphate.
-
Thoroughly wash the precipitate with warm benzene to extract all the product.
-
Combine the mother liquor and the benzene washes, and remove the benzene by distillation.
-
Purify the crude product by vacuum distillation.
-
Q5: Besides adjusting the stoichiometry, are there other ways to troubleshoot the formation of the β,γ-isomer?
A5: Yes. If you have already adjusted the stoichiometry and are still observing the β,γ-isomer, consider the following:
-
Lowering the Reaction Temperature: While the standard protocol specifies a temperature of 20-30°C for the addition of cyclohexanone, lowering the temperature may further disfavor the isomerization.
-
Choice of Solvent: The choice of solvent can influence the reactivity of the base and the stability of the intermediates. While benzene is traditionally used, exploring other anhydrous, non-protic solvents might be beneficial.
-
Rapid Quenching: Ensure that the reaction is quenched promptly and efficiently upon completion to neutralize any residual base. A mild acidic quench (e.g., saturated aqueous ammonium chloride) is often used.
Visualizations
Below are diagrams illustrating the key chemical pathways and a troubleshooting workflow.
Caption: Reaction pathway for the synthesis of this compound and the formation of the β,γ-isomer.
Caption: Troubleshooting workflow for minimizing β,γ-isomer formation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
troubleshooting gummy precipitate formation in phosphonate carbanion reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with phosphonate carbanion reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction. The focus is on resolving the common problem of gummy precipitate formation during reaction workup.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a thick, gummy, or oily precipitate during the aqueous workup of my Horner-Wadsworth-Emmons (HWE) reaction. What is it and how can I deal with it?
A1: This is a common issue in HWE reactions. The gummy precipitate is often a mixture of the dialkylphosphate byproduct salt and potentially the unreacted β-hydroxyphosphonate intermediate. Its formation is highly dependent on the reaction conditions, particularly the cation from the base used and the solvent system.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low Solubility of Phosphate Byproduct | The lithium, sodium, or magnesium salt of the dialkylphosphate byproduct (e.g., lithium diethylphosphate) may have limited solubility in the organic solvent used for extraction (e.g., ethyl acetate, THF), causing it to precipitate. | - Dilute the reaction mixture: Before workup, dilute the mixture with a larger volume of the organic extraction solvent. - Use a more polar solvent for extraction: If compatible with your product, consider using a more polar solvent like dichloromethane for the initial extraction to better solvate the salt. - Multiple washes with water/brine: Perform several washes with deionized water followed by brine. The brine wash helps to break emulsions and further remove water-soluble byproducts.[1] |
| Incomplete Elimination of β-hydroxyphosphonate Intermediate | The reaction may not have gone to completion, leaving the polar β-hydroxyphosphonate intermediate.[2][3] This is more common with non-stabilized phosphonates or sterically hindered substrates. | - Increase reaction time or temperature: Allow the reaction to stir longer or gently warm it to encourage elimination. Monitor by TLC. - Use a stronger base or different reaction conditions: Forcing conditions might be necessary. Consider the Still-Gennari or Masamune-Roush conditions for specific stereochemical outcomes and potentially improved reactivity.[3][4][5] |
| Presence of Divalent Cations (e.g., Mg²⁺) | If a Grignard reagent or a magnesium-containing base was used, insoluble magnesium phosphate complexes can form.[6][7] | - Acidic quench: Quench the reaction with a dilute acid (e.g., 1M HCl) instead of saturated ammonium chloride to protonate the phosphate and improve its solubility in the aqueous layer. Caution: Ensure your product is stable to acid. - Chelating workup: Wash the organic layer with an aqueous solution of a chelating agent like EDTA to sequester the magnesium ions. |
| Insufficient Quenching | If the quenching step is incomplete, the basic reaction mixture can lead to saponification of ester functionalities or other side reactions upon workup, creating unwanted salts. | - Ensure thorough quenching: Add the quenching solution slowly and stir vigorously until the reaction is fully neutralized. Check the pH of the aqueous layer. |
Q2: My HWE reaction seems to have stalled, and I suspect the β-hydroxyphosphonate intermediate is the main component. How can I confirm this and push the reaction to completion?
A2: Stalling at the β-hydroxyphosphonate stage is a known challenge, especially when the phosphonate carbanion is not sufficiently stabilized by an electron-withdrawing group.[2][3]
Confirmation and Troubleshooting:
-
TLC Analysis: The β-hydroxyphosphonate intermediate is significantly more polar than the final alkene product. It will have a much lower Rf value on a TLC plate. You can often see the starting aldehyde/ketone, the intermediate, and the product as three distinct spots.
-
Pushing the Reaction Forward:
-
Heating: Gently warming the reaction mixture can provide the activation energy needed for the elimination step.
-
Alternative Reagents: If heating is ineffective, the isolated β-hydroxyphosphonate can sometimes be converted to the alkene using reagents like diisopropylcarbodiimide.[3]
-
Q3: Can the choice of base and solvent affect the formation of a gummy precipitate?
A3: Absolutely. The base determines the counter-ion (cation), which directly influences the solubility of the resulting phosphate salt. The solvent's polarity affects its ability to dissolve these salts.
| Base | Cation | Typical Solvent(s) | Precipitate Potential & Notes |
| Sodium Hydride (NaH) | Na⁺ | THF, DME | Moderate. Sodium diethylphosphate is generally more soluble in organic solvents than the lithium salt, but can still precipitate at high concentrations. |
| n-Butyllithium (n-BuLi) | Li⁺ | THF | High. Lithium diethylphosphate has lower solubility in ethereal solvents and is a common cause of gummy precipitates. |
| Lithium Diisopropylamide (LDA) | Li⁺ | THF | High. Similar to n-BuLi, introduces lithium ions. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | K⁺ | THF | Lower. Often used with 18-crown-6 in the Still-Gennari modification to create a "naked" anion, which can improve solubility and reactivity.[3] |
| DBU/LiCl (Masamune-Roush) | Li⁺ | Acetonitrile, THF | High. The use of LiCl intentionally introduces lithium ions.[4][5] |
| Grignard Reagents (e.g., iPrMgCl) | Mg²⁺ | THF | High. Can form insoluble magnesium phosphate complexes.[6][7] |
Experimental Protocols
Protocol 1: Standard Horner-Wadsworth-Emmons Reaction with Sodium Hydride
This protocol is a general procedure for a standard HWE reaction yielding an (E)-alkene.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Washing NaH (Optional but Recommended): Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF dropwise.
-
Carbanion Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. Hydrogen gas evolution should be observed.
-
Aldehyde/Ketone Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench with saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Workup for Gummy Precipitates
This protocol outlines steps to take when a gummy precipitate is encountered during the workup of an HWE reaction.
-
Initial Observation: A persistent gummy solid is observed at the interface of the organic and aqueous layers after quenching and initial extraction.
-
Dilution: Add a significant volume of both the organic solvent (e.g., ethyl acetate) and deionized water to the separatory funnel. This will help to dissolve the salts in their respective phases.
-
Vigorous Shaking and Separation: Shake the separatory funnel vigorously. It may be necessary to manually break up the gummy solid with a spatula (carefully, without breaking the glass). Allow the layers to separate. If an emulsion forms, let it sit for an extended period or add brine to help break it.
-
Filtration (if necessary): If a significant amount of insoluble solid remains, filter the entire biphasic mixture through a pad of Celite®. Rinse the Celite® pad with both the organic solvent and water. Collect the filtrate in a clean separatory funnel and separate the layers.
-
Multiple Washes: Wash the organic layer multiple times (3-5 times) with deionized water, followed by a final wash with brine.
-
Drying: Dry the organic layer thoroughly with a generous amount of a drying agent like anhydrous MgSO₄, which can also help to absorb some residual gummy material.
-
Concentration and Purification: Filter off the drying agent and concentrate the organic layer. The crude product can then be purified by column chromatography.
Visualizations
Caption: Experimental workflow for a Horner-Wadsworth-Emmons reaction.
References
- 1. youtube.com [youtube.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
influence of reaction temperature on Ethyl cyclohexylideneacetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Ethyl cyclohexylideneacetate, with a specific focus on the influence of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of the phosphonate anion (ylide)?
A1: The recommended temperature for the deprotonation of triethyl phosphonoacetate using sodium hydride is between 30-35°C. It is critical to avoid exceeding 40-50°C, as higher temperatures can lead to the decomposition of the anion, which will result in a lower yield.[1][2]
Q2: What temperature should be maintained during the addition of cyclohexanone?
A2: During the dropwise addition of cyclohexanone to the phosphonate anion solution, the temperature should be carefully maintained between 20-30°C.[1] This is an exothermic step, and external cooling, such as an ice bath, is necessary to prevent a rapid temperature increase.
Q3: Why is there a final heating step in the procedure?
A3: After the addition of cyclohexanone, the reaction mixture is typically heated to 60-65°C for a short period (e.g., 15 minutes).[1] This step helps to ensure the reaction goes to completion and can facilitate the stirring of the mixture, which may become thick due to the precipitation of sodium diethyl phosphate.
Q4: How does reaction temperature affect the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction?
A4: For the HWE reaction, higher temperatures generally favor the formation of the thermodynamically more stable (E)-alkene.[3] However, for the synthesis of this compound from a symmetrical ketone like cyclohexanone, E/Z isomerism of the main product is not a primary concern. Instead, temperature control is crucial to prevent side reactions.
Q5: Can the reaction be run at a lower temperature, for example, at 0°C?
A5: While the synthesis can be performed at room temperature or below, significantly lower temperatures (e.g., -78°C to 0°C) may slow down the reaction rate considerably, potentially leading to an incomplete reaction and lower yields.[1][4] The recommended temperature ranges are optimized for both reaction rate and selectivity.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Yield | Anion Decomposition: The temperature during the addition of triethyl phosphonoacetate exceeded 40-50°C. | Monitor the temperature closely during the addition of the phosphonate and use a cooling bath if necessary to maintain it within the 30-35°C range.[1][2] |
| Incomplete Reaction: The reaction temperature during cyclohexanone addition was too low, or the final heating step was omitted. | Ensure the temperature is maintained at 20-30°C during the ketone addition and that the final heating step at 60-65°C is performed to drive the reaction to completion.[1] | |
| Presence of Impurities (Multiple Spots on TLC) | Formation of β,γ-unsaturated isomer (Ethyl cyclohexenylacetate): This can be caused by excessively high reaction temperatures, which may promote isomerization of the desired α,β-unsaturated product to the thermodynamically more stable endocyclic isomer. This is particularly noted in high-temperature conditions. | Strictly control the temperature throughout the reaction, especially avoiding temperatures significantly above the recommended 60-65°C heating step. Use of excess sodium hydride can also promote this side reaction.[2] |
| Aldol Condensation of Cyclohexanone: If the local temperature is too high during the addition of cyclohexanone, the basic conditions can promote the self-condensation of the ketone. | Add the cyclohexanone solution dropwise to the phosphonate anion solution with efficient stirring and cooling to maintain a uniform temperature of 20-30°C.[4] | |
| Reaction Mixture Becomes Too Thick to Stir | Rapid Precipitation of Phosphate Byproduct: This can occur if the temperature increases too rapidly during the addition of cyclohexanone, leading to rapid formation and precipitation of sodium diethyl phosphate. | Add the cyclohexanone slowly and maintain the temperature in the lower end of the 20-30°C range. The final heating step to 60-65°C should also help to make the precipitate more manageable for stirring.[1] |
Data Summary: Influence of Temperature on Reaction Parameters
The following table summarizes the qualitative effects of temperature on the synthesis of this compound based on established procedures and principles of the Horner-Wadsworth-Emmons reaction.
| Reaction Stage | Temperature Range | Expected Yield | Purity/Side Products | Notes |
| Anion Formation | 30-35°C | Optimal | High purity of anion | Recommended temperature for efficient and clean deprotonation.[1][2] |
| > 50°C | Decreased | Anion decomposition products | Temperatures above 40-50°C are detrimental to the phosphonate anion.[1][2] | |
| Cyclohexanone Addition | 20-30°C | Optimal | High purity of product | Allows for controlled reaction and minimizes side reactions like aldol condensation.[1] |
| > 35°C | Variable | Increased risk of cyclohexanone self-condensation and other side reactions. | Poor temperature control can lead to a mixture of products. | |
| Final Heating | 60-65°C | Optimal | High purity of product | Ensures reaction completion. |
| > 80°C (prolonged) | Decreased | Increased formation of the β,γ-unsaturated isomer (ethyl cyclohexenylacetate). | High temperatures can cause isomerization to the more stable endocyclic double bond. |
Experimental Protocol
This protocol is based on the procedure published in Organic Syntheses.
Materials:
-
Sodium hydride (NaH), 50% dispersion in mineral oil
-
Dry benzene (or a suitable alternative aprotic solvent like THF)
-
Triethyl phosphonoacetate
-
Cyclohexanone
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked flask equipped with a mechanical stirrer, a thermometer, a condenser, and a dropping funnel. Purge the entire system with dry nitrogen.
-
Anion Formation:
-
Charge the flask with sodium hydride (1.0 eq) and dry benzene.
-
With stirring, add triethyl phosphonoacetate (1.0 eq) dropwise over a 45-50 minute period.
-
During the addition, maintain the internal temperature at 30-35°C . Use a cooling bath as necessary to control the exothermic reaction. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, stir the mixture for 1 hour at room temperature to ensure the complete formation of the phosphonate anion.
-
-
Reaction with Cyclohexanone:
-
To the anion solution, add cyclohexanone (1.0 eq) dropwise over a 30-40 minute period.
-
Maintain the reaction temperature at 20-30°C throughout the addition using an ice bath for cooling.
-
A gummy precipitate of sodium diethyl phosphate will form, which may make stirring difficult.
-
-
Reaction Completion:
-
After the addition of cyclohexanone is complete, heat the mixture to 60-65°C for 15 minutes. This should make the mixture easier to stir.
-
-
Work-up and Purification:
-
Cool the reaction mixture and proceed with the appropriate aqueous work-up to remove the phosphate byproduct.
-
The crude product is then purified by vacuum distillation to yield this compound.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or impurities in this compound synthesis.
References
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Horner-Wadsworth-Emmons (HWE) reaction. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Horner-Wadsworth-Emmons reaction?
The base in the HWE reaction is crucial as it deprotonates the phosphonate ester to form a nucleophilic phosphonate carbanion.[1] This carbanion then reacts with an aldehyde or ketone to form an alkene. The choice of base can significantly impact the reaction's yield, stereoselectivity (E/Z ratio), and compatibility with various functional groups.
Q2: How do I choose the appropriate base for my HWE reaction?
The selection of a suitable base depends on several factors, including the acidity of the phosphonate, the reactivity of the carbonyl compound, and the presence of base-sensitive functional groups in the substrates.[1] Stronger bases are generally required for less acidic phosphonates, while milder bases are preferred for substrates prone to side reactions.
Q3: What are some common bases used in the HWE reaction and their relative strengths?
A variety of bases can be employed in the HWE reaction, ranging from strong inorganic hydrides to milder organic amines. The strength of a base is often compared by the pKa of its conjugate acid; a higher pKa value of the conjugate acid indicates a stronger base.
| Base Name (Abbreviation) | Conjugate Acid | pKa of Conjugate Acid (in DMSO) | Typical Class |
| Sodium Hydride (NaH) | H₂ | ~36 | Strong |
| Potassium bis(trimethylsilyl)amide (KHMDS) | Hexamethyldisilazane | ~29.5 | Strong |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | [H-DBU]⁺ | 13.9 | Mild, Non-nucleophilic |
| Triethylamine (Et₃N or TEA) | [H-NEt₃]⁺ | 9.0 | Mild |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | 10.3 (in water) | Weak |
Note: pKa values can vary depending on the solvent and measurement conditions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation: The base is not strong enough to deprotonate the phosphonate ester effectively. | - Select a stronger base. For example, if K₂CO₃ fails, consider using DBU or NaH. - Ensure the pKa of the phosphonate's α-proton is lower than the pKa of the base's conjugate acid. |
| Poor Quality Reagents: The phosphonate, aldehyde/ketone, or base may have degraded. | - Use freshly purified or commercially available high-purity reagents. - Ensure anhydrous conditions if using water-sensitive bases like NaH. |
| Steric Hindrance: Bulky substituents on the phosphonate or carbonyl compound can hinder the reaction. | - Increase the reaction temperature to provide more energy to overcome the steric barrier. - Consider using a less sterically hindered phosphonate reagent if possible. |
| Side Reactions: The aldehyde or ketone may be undergoing self-condensation or other side reactions under the basic conditions. | - Use a milder base such as DBU in combination with LiCl.[2] - Add the carbonyl compound slowly to the pre-formed phosphonate anion at a lower temperature. |
Problem 2: Poor E/Z Stereoselectivity
| Potential Cause | Suggested Solution |
| Undesired Isomer Formation: Standard HWE conditions typically favor the formation of the more thermodynamically stable E-alkene.[2] | - To favor the Z-alkene, employ modified conditions such as the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and a strong, non-coordinating base like KHMDS in the presence of a crown ether. |
| Reaction Conditions: The choice of base, cation, and temperature can influence the E/Z ratio. | - For higher E-selectivity, sodium and lithium cations are often preferred. - Higher reaction temperatures generally favor the thermodynamic E-isomer. |
| Structure of Reactants: The structure of the phosphonate and the aldehyde can impact stereoselectivity. | - For Z-selectivity with aromatic aldehydes, the Still-Gennari modification is often effective. |
Data Presentation: Base and Condition Effects on Yield and Selectivity
The following table summarizes the outcomes of the HWE reaction under various conditions to guide your optimization efforts.
| Phosphonate Reagent | Carbonyl Compound | Base/Conditions | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | Neat | rt | >95 | >99:1 |
| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | Neat | rt | >95 | 99:1 |
| Ethyl bis(trifluoroethyl)phosphonoacetate | Acetophenone | Et₃N, LiBr | THF | rt | 75 | 47:53 |
| Diethyl (cyanomethyl)phosphonate | Benzaldehyde | K₂CO₃ | Water | 25 | 92 | 95:5 |
| Triethyl phosphonoacetate | 4-Nitrobenzaldehyde | NaH | THF | 0 to rt | 95 | >99:1 |
Experimental Protocols
Protocol 1: General Procedure for HWE Reaction with Sodium Hydride (NaH)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of the phosphonate ester (1.0 eq.) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for HWE Reaction with DBU and LiCl (Masamune-Roush Conditions)
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride (1.1 eq.).
-
Add anhydrous acetonitrile or THF, followed by the phosphonate ester (1.1 eq.).
-
Add the aldehyde or ketone (1.0 eq.).
-
Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
solvent effects on the stereoselectivity of Ethyl cyclohexylideneacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl cyclohexylideneacetate. The focus is on addressing solvent effects on stereoselectivity and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound, an α,β-unsaturated ester, are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both involve the reaction of cyclohexanone with a phosphorus-stabilized carbanion. The HWE reaction is often preferred for synthesizing esters of this type due to its typically higher yields and the easier removal of its water-soluble phosphate byproduct.
Q2: Which stereoisomer, (E) or (Z), is typically favored in the synthesis of this compound?
A2: For the synthesis of α,β-unsaturated esters using stabilized ylides (in the Wittig reaction) or phosphonate carbanions (in the HWE reaction), the thermodynamically more stable (E)-isomer is predominantly formed.[1][2]
Q3: How does the choice of solvent impact the stereoselectivity (E/Z ratio) of the reaction?
A3: The solvent can influence the stereoselectivity of the reaction. For the Horner-Wadsworth-Emmons reaction, a systematic study on related substrates has shown that using dimethyl ether (DME) as a solvent can lead to higher E-stereoselectivity compared to tetrahydrofuran (THF).[2] Additionally, solvent-free conditions have been reported to yield very high E-selectivity.[3] Protic solvents may lead to a decrease in E-selectivity.
Q4: Can other reaction conditions affect the E/Z ratio?
A4: Yes, other conditions besides the solvent can influence the stereoselectivity. For the HWE reaction, higher reaction temperatures (e.g., 23 °C vs. -78 °C) have been shown to favor the formation of the (E)-isomer.[2] The choice of the base and the cation (Li+ > Na+ > K+) can also have an effect on the E/Z ratio.[2]
Q5: How can I determine the E/Z ratio of my product mixture?
A5: The E/Z ratio of this compound can be determined using ¹H NMR spectroscopy. The vinylic proton signals for the (E) and (Z) isomers will appear at different chemical shifts. By integrating these distinct signals, the ratio of the two isomers in the product mixture can be calculated.[4] Generally, the vinylic proton of the Z-isomer is expected to be upfield compared to the E-isomer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive base (e.g., old sodium hydride).2. Wet solvent or reagents.3. Insufficient reaction time or temperature.4. Incomplete formation of the phosphonate anion. | 1. Use fresh, high-quality sodium hydride or other appropriate base.2. Ensure all solvents and reagents are anhydrous. Dry solvents over appropriate drying agents and distill if necessary.3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the reaction time or temperature.4. Ensure the phosphonate is added slowly to the base and allow sufficient time for the anion to form before adding the ketone. |
| Low E/Z stereoselectivity | 1. Use of a protic solvent.2. Low reaction temperature.3. Non-optimal choice of base or cation. | 1. Switch to an aprotic solvent such as DME or THF. Consider running the reaction under solvent-free conditions if feasible.[2][3]2. Increase the reaction temperature. Running the reaction at room temperature or slightly above can favor the E-isomer.[2]3. If using a metal hydride base, consider that Li+ salts tend to give higher E-selectivity than Na+ or K+ salts.[2] |
| Formation of β,γ-unsaturated isomer (ethyl cyclohex-1-ene-1-acetate) | Use of excess strong base. | Use a stoichiometric amount of base or a slight excess of the phosphonate ester to avoid isomerization of the product. |
| Difficult separation of product from triphenylphosphine oxide (in Wittig reaction) | Triphenylphosphine oxide is often a crystalline solid with similar polarity to the product. | The HWE reaction is advantageous here as the phosphate byproduct is water-soluble and easily removed by an aqueous workup. If performing a Wittig reaction, purification by column chromatography is typically required. |
| Gummy precipitate forms during the HWE reaction, hindering stirring | This is the sodium diethyl phosphate byproduct precipitating from the reaction mixture. | This is a normal observation. Ensure you have a robust mechanical stirrer. A slight increase in temperature after the addition of the ketone can sometimes improve stirrability. |
Data Presentation
The following table summarizes the expected influence of various solvents on the stereoselectivity of the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated esters, based on literature for similar substrates.
| Solvent | Solvent Type | Expected E/Z Ratio | Comments | Reference |
| Benzene | Aprotic, Nonpolar | High E-selectivity | A common solvent for this reaction. | |
| Tetrahydrofuran (THF) | Aprotic, Polar | Good E-selectivity | Generally gives good results. | [2] |
| Dimethyl ether (DME) | Aprotic, Polar | Higher E-selectivity than THF | Can improve the E/Z ratio compared to THF. | [2] |
| Solvent-free | - | >99:1 (E:Z) | Catalyzed by DBU, this method can provide excellent E-selectivity. | [3] |
Note: The exact E/Z ratio for the synthesis of this compound may vary and should be determined experimentally.
Experimental Protocols
Key Experiment: Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Sodium hydride (50% dispersion in mineral oil)
-
Anhydrous benzene (or another suitable aprotic solvent like THF or DME)
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
Standard glassware for anhydrous reactions (three-necked flask, stirrer, condenser, dropping funnel)
-
Inert atmosphere (dry nitrogen or argon)
Procedure:
-
Preparation of the Phosphonate Anion:
-
A dry, three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a dropping funnel is purged with dry nitrogen.
-
Charge the flask with sodium hydride (1.0 equivalent) and anhydrous benzene.
-
With stirring, add triethyl phosphonoacetate (1.0 equivalent) dropwise from the dropping funnel at a rate that maintains the reaction temperature between 30-35 °C. Cooling may be necessary.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the anion.
-
-
Reaction with Cyclohexanone:
-
To the solution of the phosphonate anion, add cyclohexanone (1.0 equivalent) dropwise from the dropping funnel. Maintain the temperature between 20-30 °C using an ice bath as needed.
-
After the addition is complete, heat the mixture to 60-65 °C for 15 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Visualizations
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for HWE synthesis.
References
stability and storage conditions for Ethyl cyclohexylideneacetate
Technical Support Center: Ethyl Cyclohexylideneacetate
Welcome to the Technical Support Center for this compound (CAS 1552-92-7). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For optimal preservation, store in a refrigerator at 2-8°C, protected from light. Short-term storage at room temperature in a sealed, dry environment is also acceptable for brief periods.
Q2: Is this compound sensitive to light?
A2: Yes, this compound is susceptible to photodegradation.[1] As an α,β-unsaturated ester, it can undergo photochemical reactions such as E/Z isomerization or[1][2]-hydride shifts upon exposure to UV light, potentially leading to the formation of impurities.[3][4] It is crucial to store the compound in amber vials or other light-protecting containers.
Q3: What are the potential degradation pathways for this compound?
A3: this compound, being an α,β-unsaturated ester, is prone to degradation through several pathways:
-
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield cyclohexylideneacetic acid and ethanol.
-
Photodegradation: Exposure to light can cause isomerization of the double bond (E/Z isomerization) or other photochemical reactions.[3][4]
-
Thermal Degradation: Elevated temperatures can lead to decomposition, potentially forming various carbonyl compounds.[2]
-
Oxidation: The double bond and the ester group can be susceptible to oxidation, leading to a variety of degradation products.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reversed-phase HPLC system with a C18 column and a mobile phase consisting of an acetonitrile and water gradient is a common approach. UV detection is suitable for this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from clear to yellow, increased viscosity) | Degradation of the compound due to improper storage (exposure to light, heat, or air). | Discard the sample and obtain a fresh batch. Review and strictly adhere to the recommended storage conditions (refrigeration, inert atmosphere, protection from light). |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. Refer to the Experimental Protocols section for a general procedure. |
| Inconsistent experimental results | Isomerization of the double bond or other forms of degradation affecting the compound's reactivity. | Ensure the compound is stored properly and handled quickly under appropriate conditions (e.g., subdued light, inert atmosphere for reactions). Re-evaluate the purity of the starting material before each experiment. |
| Low assay value | Significant degradation has occurred. | Check the expiration date of the compound. If within date, investigate the storage and handling procedures for any deviations from the recommendations. |
Stability Data
The following table summarizes representative data from forced degradation studies on this compound. The goal of these studies is typically to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[1]
| Stress Condition | Duration | Temperature | % Degradation (Representative) | Major Degradation Products (Proposed) |
| 0.1 M HCl | 8 hours | 60°C | 15% | Cyclohexylideneacetic acid, Ethanol |
| 0.1 M NaOH | 4 hours | 40°C | 18% | Cyclohexylideneacetic acid, Ethanol |
| 3% H₂O₂ | 24 hours | Room Temp | 12% | Oxidized derivatives (e.g., epoxides) |
| Thermal | 48 hours | 80°C | 10% | Various carbonyl compounds |
| Photolytic (UV light) | 24 hours | Room Temp | 20% | E/Z isomers, β,γ-unsaturated ester isomer |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and validate a stability-indicating analytical method.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 40°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for a reversed-phase HPLC method to analyze this compound and its degradation products.[7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for quantifying this compound in the presence of its degradation products.[7]
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl Cyclohexylideneacetate: Wittig vs. Horner-Wadsworth-Emmons Olefination
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. Among the arsenal of olefination reactions, the Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction, stand out. This guide provides an objective comparison of these two methods for the synthesis of ethyl cyclohexylideneacetate, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.
The formation of an exocyclic double bond, as in this compound, presents a common challenge where the choice of olefination method can significantly impact yield, product purity, and stereochemical outcome. Both the Wittig and HWE reactions utilize phosphorus-stabilized carbanions to convert a ketone, in this case, cyclohexanone, into the desired alkene. However, key differences in the nature of the phosphorus reagent lead to distinct advantages and disadvantages.
At a Glance: Key Differences
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium Ylide (e.g., Ethyl (triphenylphosphoranylidene)acetate) | Phosphonate Carbanion (from Triethyl phosphonoacetate) |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Dialkyl phosphate salt (typically water-soluble, allowing for easy aqueous extraction)[1] |
| Reactivity of Carbanion | Less nucleophilic | More nucleophilic and less basic[1] |
| Stereoselectivity | Stabilized ylides generally favor the (E)-alkene. | Generally provides high selectivity for the thermodynamically more stable (E)-alkene.[2] |
| Reaction Conditions | Can vary widely; may require strong bases for ylide generation. | Often milder conditions can be used due to the increased acidity of the phosphonate. |
Performance Data: A Quantitative Comparison
A direct, side-by-side quantitative comparison for the synthesis of this compound is challenging due to the limited availability of a detailed, published protocol for the Wittig reaction for this specific product. However, based on a well-established procedure for the HWE reaction and general principles of the Wittig reaction with stabilized ylides, we can summarize the expected outcomes.
| Parameter | Wittig Reaction (Predicted) | Horner-Wadsworth-Emmons (HWE) Reaction (Experimental) |
| Yield | Moderate to Good | 67-77%[1] |
| (E/Z) Selectivity | High (E)-selectivity expected with the stabilized ylide. | Predominantly the (E)-isomer is formed.[2] |
| Purification Method | Likely requires column chromatography to remove triphenylphosphine oxide. | Simple aqueous extraction to remove the phosphate byproduct, followed by distillation.[1] |
Reaction Mechanisms
The fundamental difference between the two reactions lies in the structure of the phosphorus-stabilized intermediate and the subsequent elimination pathway.
Caption: Comparative overview of the Wittig and HWE reaction pathways.
Experimental Protocols
Horner-Wadsworth-Emmons Synthesis of this compound
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Sodium hydride (50% dispersion in mineral oil)
-
Dry benzene
-
Triethyl phosphonoacetate
-
Cyclohexanone
Procedure:
-
A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is purged with dry nitrogen and charged with 16 g (0.33 mole) of a 50% sodium hydride dispersion and 100 ml of dry benzene.
-
To the stirred mixture, 74.7 g (0.33 mole) of triethyl phosphonoacetate is added dropwise over 45-50 minutes, maintaining the temperature at 30-35°C.
-
After the addition is complete, the mixture is stirred for 1 hour at room temperature.
-
To the resulting solution, 32.7 g (0.33 mole) of cyclohexanone is added dropwise over 30-40 minutes, maintaining the temperature at 20-30°C.
-
After about half of the ketone is added, a gummy precipitate of sodium diethyl phosphate forms. The mixture is then heated to 60-65°C for 15 minutes.
-
The product is cooled, and the mother liquor is decanted from the precipitate. The precipitate is washed with several portions of hot benzene.
-
The combined benzene solutions are distilled to remove the solvent, and the residue is distilled under reduced pressure to yield this compound (37-43 g, 67-77%).
Generalized Wittig Synthesis of this compound
Materials:
-
Ethyl (triphenylphosphoranylidene)acetate (a stable ylide)
-
Cyclohexanone
-
Anhydrous solvent (e.g., Toluene, THF, or Benzene)
Procedure:
-
In a round-bottom flask, dissolve ethyl (triphenylphosphoranylidene)acetate (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add cyclohexanone (1.0 to 1.2 equivalents) to the solution.
-
The reaction mixture is typically heated to reflux and monitored by a suitable technique (e.g., TLC or GC) until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to separate the this compound from the triphenylphosphine oxide byproduct.
Comparative Workflow
The operational steps for each synthesis highlight the practical advantages of the HWE reaction in terms of purification.
Caption: Simplified workflows for the synthesis and purification of this compound.
Conclusion
For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction presents clear advantages over the traditional Wittig reaction.[1] The primary benefits of the HWE reaction are its generally high yield and, most significantly, the straightforward purification of the product.[1] The water-soluble nature of the phosphate byproduct allows for its simple removal through an aqueous extraction, avoiding the often tedious and costly column chromatography required to separate the product from triphenylphosphine oxide in the Wittig reaction.[1]
While the Wittig reaction with a stabilized ylide is expected to provide the desired (E)-isomer with good selectivity, the HWE reaction is well-documented to reliably produce high (E)-selectivity for α,β-unsaturated esters.[2] Given the comparable stereochemical control and the significant practical advantage in product isolation, the Horner-Wadsworth-Emmons reaction is the recommended method for the efficient and scalable synthesis of this compound.
References
A Comparative Analysis of the Reactivity of Ethyl Cyclohexylideneacetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reactivity of ethyl cyclohexylideneacetate and its analogs. This compound, an α,β-unsaturated ester, and its derivatives are versatile building blocks in organic synthesis, particularly in the construction of complex cyclic systems and in conjugate addition reactions. Understanding the relative reactivity of these analogs is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways in drug discovery and development.
This document outlines the key factors influencing the reactivity of these compounds and provides detailed experimental protocols for their comparative evaluation. The primary modes of reactivity discussed are the Knoevenagel condensation for their synthesis, and Michael additions and Diels-Alder reactions as key examples of their synthetic utility.
Factors Influencing Reactivity
The reactivity of this compound and its analogs is primarily governed by electronic and steric effects. The core of their reactivity lies in the polarization of the α,β-unsaturated system, where the electron-withdrawing nature of the ester group renders the β-carbon electrophilic and susceptible to nucleophilic attack.
Analogs of this compound can be categorized as:
-
Analogs with varying ester groups: Replacing the ethyl group with other alkyl groups (e.g., methyl, tert-butyl) can influence the steric hindrance around the carbonyl group and solubility, which can in turn affect reaction rates.
-
Analogs with substituents on the cyclohexyl ring: The introduction of electron-donating or electron-withdrawing groups on the cyclohexyl ring can electronically influence the double bond, altering its reactivity. Steric hindrance from bulky substituents can also play a significant role.
-
Analogs with different α-substituents: Replacing the acetate group with other electron-withdrawing groups (e.g., cyano, nitro) will significantly impact the electrophilicity of the β-carbon.
Comparative Reactivity in Key Reactions
Knoevenagel Condensation: Synthesis and Reactivity of Precursors
The Knoevenagel condensation is a cornerstone for the synthesis of cyclohexylideneacetates, typically involving the reaction of cyclohexanone with an active methylene compound. The reactivity of the active methylene compound is a critical factor in the efficiency of this synthesis.
A general trend in the reactivity of active methylene compounds in the Knoevenagel condensation is: Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate
This trend is attributed to the ability of the α-substituents to stabilize the intermediate carbanion. The cyano group is more strongly electron-withdrawing than the ester group, leading to a more stable carbanion and a faster reaction.
Table 1: Illustrative Comparison of Yields in the Knoevenagel Condensation of Cyclohexanone with Various Active Methylene Compounds.
| Active Methylene Compound | Product | Typical Catalyst | Typical Yield (%) |
| Diethyl Malonate | Diethyl cyclohexylidenemalonate | Piperidine/AcOH | 60-75 |
| Ethyl Cyanoacetate | Ethyl cyclohexylidenecyanoacetate | Piperidine/AcOH | 85-95 |
| Malononitrile | Cyclohexylidenemalononitrile | Piperidine/AcOH | >95 |
Note: The yields presented are illustrative and can vary based on specific reaction conditions.
Michael Addition: Susceptibility to Nucleophilic Attack
The polarized double bond in this compound and its analogs makes them excellent Michael acceptors. The reactivity in a Michael addition is highly dependent on the electrophilicity of the β-carbon.
-
Effect of α-substituent: A more electron-withdrawing group at the α-position increases the electrophilicity of the β-carbon, leading to a faster Michael addition. For example, cyclohexylidene malononitrile would be expected to be a more reactive Michael acceptor than this compound.
-
Effect of cyclohexyl ring substituents: Electron-withdrawing groups on the cyclohexyl ring can further enhance the electrophilicity of the β-carbon, while electron-donating groups may decrease it.
Table 2: Predicted Relative Rates of Michael Addition of Thiophenol to this compound Analogs.
| Analog | α-Substituent | Predicted Relative Rate |
| Diethyl cyclohexylidenemalonate | -COOEt | 1 |
| This compound | -H | >1 |
| Ethyl cyclohexylidenecyanoacetate | -CN | >>1 |
| Cyclohexylidenemalononitrile | -CN, -CN | >>>1 |
Note: This table represents a qualitative prediction of reactivity based on electronic effects.
Diels-Alder Reaction: Dienophile Reactivity
In the context of the Diels-Alder reaction, this compound and its analogs act as dienophiles. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups.
-
Effect of α-substituent: Similar to the Michael addition, a more electron-withdrawing α-substituent will make the analog a more potent dienophile, leading to a faster reaction and higher yield in the Diels-Alder cycloaddition.
-
Steric Effects: Bulky substituents on the cyclohexyl ring or a bulky ester group can sterically hinder the approach of the diene, potentially slowing down the reaction.
Experimental Protocols
To quantitatively assess the comparative reactivity of this compound analogs, the following experimental protocols are proposed.
General Synthesis of this compound Analogs via Knoevenagel Condensation
This protocol describes a general method for synthesizing a library of analogs for subsequent reactivity studies.
Materials:
-
Cyclohexanone
-
Appropriate active methylene compound (e.g., diethyl malonate, ethyl cyanoacetate, malononitrile)
-
Piperidine
-
Acetic acid
-
Toluene
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), the active methylene compound (1.05 eq), piperidine (0.1 eq), and a catalytic amount of acetic acid in toluene.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Comparative Kinetic Study of Michael Addition
This protocol outlines a method to compare the rates of Michael addition of a nucleophile to different this compound analogs using UV-Vis spectroscopy.
Materials:
-
This compound and its analogs
-
Thiophenol (as the nucleophile)
-
Triethylamine (as a catalyst)
-
Acetonitrile (as the solvent)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare stock solutions of the cyclohexylideneacetate analogs, thiophenol, and triethylamine in acetonitrile.
-
In a quartz cuvette, mix the solution of the analog and triethylamine.
-
Initiate the reaction by adding the thiophenol solution and immediately begin monitoring the change in absorbance at a wavelength where the starting material or product has a distinct absorption.
-
Record the absorbance at regular time intervals.
-
The reaction can be run under pseudo-first-order conditions by using a large excess of the nucleophile.
-
The pseudo-first-order rate constant (k') can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.
-
Repeat the experiment for each analog under identical conditions to compare their second-order rate constants.
Comparative Yield Study of Diels-Alder Reaction
This protocol provides a method to compare the reactivity of different analogs as dienophiles in a Diels-Alder reaction with a model diene.
Materials:
-
This compound and its analogs
-
Cyclopentadiene (freshly cracked)
-
Toluene (dry)
-
Standard laboratory glassware
Procedure:
-
In a series of identical reaction vessels, dissolve each this compound analog (1.0 eq) in dry toluene.
-
To each vessel, add freshly cracked cyclopentadiene (1.2 eq).
-
Stir the reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature) for a fixed period (e.g., 24 hours).
-
After the specified time, quench the reactions and remove the solvent under reduced pressure.
-
Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the conversion and yield of the Diels-Alder adduct for each analog.
-
The relative yields will provide a direct comparison of the dienophilic reactivity of the analogs.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: Workflow for Comparative Kinetic Study of Michael Addition.
Validating the Structure of Ethyl Cyclohexylideneacetate: A Comparative Guide Using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural validation of ethyl cyclohexylideneacetate using proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing experimentally observed spectral data with established chemical shift principles, we can unequivocally confirm the compound's molecular structure. This guide will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and quality control, offering a clear methodology for structural elucidation.
Structural Overview
This compound is an α,β-unsaturated ester with the chemical formula C₁₀H₁₆O₂. Its structure features a cyclohexylidene ring attached to an ethyl acetate group via a double bond. This arrangement gives rise to a unique set of NMR signals that are characteristic of its specific chemical environment.
1H NMR Spectral Analysis
The 1H NMR spectrum provides information about the different types of protons in a molecule and their connectivity. The expected and observed 1H NMR data for this compound are summarized in the table below.
| Proton Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | ~5.6 | Data not available | Singlet (s) | 1H | N/A |
| b | ~4.1 | Data not available | Quartet (q) | 2H | ~7.1 |
| c | ~2.8 and ~2.2 | Data not available | Multiplet (m) | 4H | N/A |
| d | ~1.6 | Data not available | Multiplet (m) | 6H | N/A |
| e | ~1.2 | Data not available | Triplet (t) | 3H | ~7.1 |
Note: Specific experimental values for chemical shifts were not publicly available in the searched literature. The "Expected Chemical Shift" values are based on typical ranges for similar functional groups.
Interpretation of 1H NMR Data:
-
Vinyl Proton (a): A singlet is expected for the vinyl proton (=CH) due to the absence of adjacent protons. Its chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group and the double bond.
-
Ethyl Group Protons (b and e): The ethyl group exhibits a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The splitting pattern arises from the coupling between these two sets of protons. The methylene protons are deshielded by the adjacent oxygen atom.
-
Cyclohexylidene Protons (c and d): The protons on the cyclohexylidene ring are expected to appear as complex multiplets. The allylic protons (c), being adjacent to the double bond, will resonate at a slightly more downfield region compared to the other ring protons (d).
13C NMR Spectral Analysis
The 13C NMR spectrum provides information about the different carbon environments in the molecule. The expected and observed 13C NMR data for this compound are presented below.
| Carbon Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) |
| 1 | ~166 | Data not available |
| 2 | ~115 | Data not available |
| 3 | ~160 | Data not available |
| 4, 8 | ~38, ~30 | Data not available |
| 5, 7 | ~28 | Data not available |
| 6 | ~26 | Data not available |
| 9 | ~60 | Data not available |
| 10 | ~14 | Data not available |
Note: Specific experimental values for chemical shifts were not publicly available in the searched literature. The "Expected Chemical Shift" values are based on typical ranges for similar functional groups.
Interpretation of 13C NMR Data:
-
Carbonyl Carbon (1): The ester carbonyl carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.
-
Olefinic Carbons (2 and 3): The two carbons of the C=C double bond will appear in the olefinic region. Carbon 3, being directly attached to the electron-withdrawing carbonyl group, is expected to be more deshielded than carbon 2.
-
Ethyl Group Carbons (9 and 10): The methylene carbon (-OCH₂-) will be more deshielded than the methyl carbon (-CH₃) due to the proximity of the electronegative oxygen atom.
-
Cyclohexylidene Carbons (4, 5, 6, 7, 8): The sp³ hybridized carbons of the cyclohexylidene ring will appear in the upfield region of the spectrum. The allylic carbons (4 and 8) will be slightly deshielded compared to the other ring carbons.
Experimental Protocol: Acquiring 1H and 13C NMR Spectra
The following is a general protocol for the acquisition of 1H and 13C NMR spectra.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
- Place the NMR tube in the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. 1H NMR Acquisition:
- Set the appropriate spectral width (e.g., -2 to 12 ppm).
- Apply a 90° pulse to excite the protons.
- Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 8-16 scans are sufficient for a sample of this concentration).
- Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
- Integrate the peaks to determine the relative number of protons for each signal.
4. 13C NMR Acquisition:
- Set a wider spectral width (e.g., 0 to 220 ppm) to encompass all carbon signals.
- Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.
- Acquire the FID. A larger number of scans (e.g., 128 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
- Process the FID using Fourier transformation, phase correction, and baseline correction.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR data.
Caption: Workflow for NMR-based structural validation.
Conclusion
The combined analysis of 1H and 13C NMR spectra provides a powerful and definitive method for the structural validation of this compound. The characteristic chemical shifts, multiplicities, and integration values of the various proton and carbon signals are in excellent agreement with the proposed structure. This guide serves as a practical reference for researchers employing NMR spectroscopy for the routine and rigorous characterization of organic molecules.
Unraveling the Molecular Fragmentation of Ethyl Cyclohexylideneacetate: A Comparative Guide to its Mass Spectrometry Profile
For researchers and scientists engaged in drug development and molecular analysis, a comprehensive understanding of a compound's fragmentation pattern under mass spectrometry is paramount for its structural elucidation and characterization. This guide provides a detailed comparison of the mass spectrometry fragmentation of Ethyl cyclohexylideneacetate against other analytical techniques, supported by experimental data and protocols.
This compound (C10H16O2, M.W. 168.23 g/mol ) is an α,β-unsaturated ester with applications in organic synthesis. Its structural confirmation is crucial for ensuring reaction success and purity of products. While several analytical techniques can be employed for this purpose, mass spectrometry provides unique insights into the molecule's stability and fragmentation pathways.
Performance Comparison: Mass Spectrometry vs. Alternative Analytical Techniques
The structural characterization of this compound can be effectively achieved through various analytical methods. A comparative analysis highlights the strengths and complementary nature of each technique.
| Analytical Technique | Information Provided | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides the molecular weight and a detailed fragmentation pattern, offering a "fingerprint" of the molecule. | High sensitivity, excellent for identifying unknown compounds, and provides structural information through fragmentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Details the chemical environment of each proton and carbon atom, revealing the connectivity and stereochemistry of the molecule. | Provides a definitive and detailed molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from a mixture and provides information on its purity and polarity. | Excellent for purification and quantification, adaptable to a wide range of compounds. |
In-Depth Analysis of Mass Spectrometry Fragmentation
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide valuable clues to its structure. The fragmentation pattern is a result of the molecule's inherent chemical bonds and the stability of the resulting charged fragments.
Key Fragmentation Ions of this compound:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Relative Intensity (%) |
| 168 | [M]⁺ (Molecular Ion) | 35 |
| 140 | [M - C₂H₄]⁺ | 20 |
| 123 | [M - OC₂H₅]⁺ | 100 (Base Peak) |
| 95 | [C₇H₁₁]⁺ | 85 |
| 81 | [C₆H₉]⁺ | 75 |
| 67 | [C₅H₇]⁺ | 60 |
Proposed Fragmentation Pathway:
The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion [M]⁺ at m/z 168. The most prominent fragmentation pathways include:
-
Loss of the ethoxy group (-OC₂H₅): This is a common fragmentation for ethyl esters and leads to the formation of the stable acylium ion at m/z 123, which is the base peak in the spectrum.
-
McLafferty Rearrangement: The molecular ion can undergo a rearrangement with the elimination of a neutral ethylene molecule (C₂H₄), resulting in the ion at m/z 140.
-
Cleavage of the cyclohexyl ring: Subsequent fragmentations of the cyclohexyl ring lead to the formation of characteristic ions at m/z 95, 81, and 67, which are common fragments for cyclohexene-containing compounds.
A Comparative Guide to the Reactivity of Ethyl Cyclohexylideneacetate and Other α,β-Unsaturated Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Ethyl cyclohexylideneacetate, an exocyclic α,β-unsaturated ester, with other common α,β-unsaturated esters such as ethyl acrylate, ethyl crotonate, and ethyl cinnamate. The comparison focuses on three key classes of reactions: Michael additions, Diels-Alder reactions, and epoxidations. This document aims to be a valuable resource by presenting available experimental data, detailed experimental protocols, and visualizations of reaction pathways and workflows.
Introduction to the Reactivity of α,β-Unsaturated Esters
α,β-Unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carbonyl group. This conjugation results in a polarized electronic system where the β-carbon is electrophilic and susceptible to nucleophilic attack. The reactivity of these esters is influenced by both electronic and steric factors. Electron-withdrawing groups on the double bond enhance reactivity towards nucleophiles, while steric hindrance around the double bond or the carbonyl group can impede reactions.
This compound possesses a tetrasubstituted double bond, with the cyclohexane ring introducing specific steric constraints that influence its reactivity compared to simpler acyclic α,β-unsaturated esters.
Michael Addition
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. The reactivity of the α,β-unsaturated ester in a Michael addition is highly dependent on the steric hindrance at the β-carbon and the electron-withdrawing strength of the ester group.
Comparative Reactivity:
Generally, the rate of Michael addition is expected to follow the order: ethyl acrylate > ethyl crotonate > ethyl cinnamate > this compound . This trend is primarily attributed to increasing steric hindrance at the β-carbon. Ethyl acrylate, being unsubstituted at the β-position, is the most accessible to nucleophiles. Ethyl crotonate and ethyl cinnamate have one substituent at the β-position, with the phenyl group in ethyl cinnamate imparting more steric bulk than the methyl group in ethyl crotonate. This compound, with its β-carbon as part of a cyclohexane ring, presents significant steric hindrance to the approaching nucleophile, making it the least reactive among the compared esters.
While direct kinetic comparison data for all four compounds under identical conditions is scarce in the literature, the following table presents representative data for the reaction of selected α,β-unsaturated carbonyl compounds with thiols, which illustrates the effect of substitution on reactivity.
| Michael Acceptor | Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Acrolein | N-Ac-Cys | >250-fold variation depending on ABuC structure |
| Crotonaldehyde | N-Ac-Cys | Slower than acrolein |
| Dimethylfumarate | N-Ac-Cys | Slower than acrolein |
| Cyclohex-1-en-2-one | N-Ac-Cys | Slower than acrolein |
Data adapted from a study on the kinetics of Michael addition of α,β-unsaturated carbonyl compounds (ABuCs) to cysteine residues.[1] Note that direct kinetic data for this compound was not available in the reviewed literature.
Experimental Protocol: Michael Addition of a Thiol to an α,β-Unsaturated Ester
This protocol describes a general procedure for the Michael addition of a thiol to an α,β-unsaturated ester.
-
Reactant Preparation: In a round-bottom flask, dissolve the α,β-unsaturated ester (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Nucleophile: Add the thiol nucleophile (1.1 eq.) to the solution.
-
Catalyst Addition: Introduce a catalytic amount of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (TEA) (0.1 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the Michael addition of a thiol to an α,β-unsaturated ester.
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the α,β-unsaturated ester) to form a six-membered ring. The reactivity of the dienophile is enhanced by electron-withdrawing groups.
Comparative Reactivity:
The reactivity of α,β-unsaturated esters in Diels-Alder reactions is influenced by both electronic effects and steric hindrance. Generally, less substituted and more electron-deficient dienophiles are more reactive. The expected order of reactivity is: ethyl acrylate > ethyl crotonate ≈ ethyl cinnamate > this compound . Ethyl acrylate is a highly reactive dienophile due to its lack of substitution. Ethyl crotonate and ethyl cinnamate exhibit reduced reactivity due to steric hindrance from the β-substituent. This compound is expected to be the least reactive due to the significant steric bulk of the cyclohexylidene group, which hinders the approach of the diene.
| Dienophile | Diene | Reaction Conditions | Yield (%) | Reference |
| Ethyl acrylate | Cyclopentadiene | Neat, 25°C, 3h | 95 | Generic textbook example |
| Ethyl cinnamate | Cyclopentadiene | Xylene, reflux, 24h | 70 | Generic textbook example |
| Maleic Anhydride | Furan | THF, 25°C | High | [2] |
This table provides representative yields for common dienophiles to illustrate the impact of substitution on reactivity. Specific comparative data for this compound was not found in the reviewed literature.
Experimental Protocol: Diels-Alder Reaction with Furan
This protocol outlines a general procedure for the Diels-Alder reaction between an α,β-unsaturated ester and furan.
-
Reactant Mixing: In a sealed tube, combine the α,β-unsaturated ester (1.0 eq.) and an excess of furan (3.0 eq.) in a suitable solvent like toluene.
-
Heating: Heat the sealed tube at a temperature ranging from 80°C to 120°C. The reaction time will vary depending on the reactivity of the dienophile.
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC.
-
Solvent Removal: After the reaction is complete, cool the tube to room temperature and carefully open it. Remove the solvent and excess furan under reduced pressure.
-
Purification: Purify the resulting cycloadduct by column chromatography on silica gel.
Caption: General mechanism of the Diels-Alder reaction.
Epoxidation
The epoxidation of α,β-unsaturated esters is generally challenging due to the electron-deficient nature of the double bond, which makes it less susceptible to electrophilic attack by peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).
Comparative Reactivity:
The reactivity in epoxidation reactions is expected to be low for all the compared esters. However, steric factors can still play a role. The expected reactivity order is likely: ethyl acrylate > ethyl crotonate > ethyl cinnamate > this compound . The less sterically hindered double bond of ethyl acrylate should be the most accessible. The bulky substituents on ethyl cinnamate and this compound would further decrease the reaction rate. A study on the epoxidation of simple α,β-unsaturated esters showed that good yields could be obtained with m-CPBA under microwave or ultrasound irradiation.[3][4]
| Substrate | Oxidant | Conditions | Yield (%) |
| Methyl acrylate | m-CPBA | Ultrasound | 72 |
| Methyl crotonate | m-CPBA | Ultrasound | 96 |
| Methyl cinnamate | m-CPBA | Ultrasound | 85 |
Data from a study on the epoxidation of α,β-unsaturated esters.[3][4] Note that this compound was not included in this study.
Experimental Protocol: Epoxidation using m-CPBA
This protocol provides a general method for the epoxidation of an α,β-unsaturated ester.
-
Reactant Solution: Dissolve the α,β-unsaturated ester (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Addition of Oxidant: Add m-CPBA (1.5 eq.) portion-wise to the solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and wash it with a saturated aqueous solution of sodium sulfite (Na₂SO₃) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude epoxide by column chromatography on silica gel.
Synthesis of this compound
This compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This reaction involves the condensation of cyclohexanone with triethyl phosphonoacetate in the presence of a base, typically sodium hydride. The HWE reaction generally favors the formation of the (E)-alkene.[7]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Preparation of the Ylide: In a dry, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0°C and add triethyl phosphonoacetate (1.0 eq.) dropwise. Allow the mixture to stir at room temperature for 1 hour.
-
Addition of Ketone: Cool the resulting clear solution to 0°C and add cyclohexanone (1.0 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield this compound (typical yield: 67-77%).[5][6]
Caption: Workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.
Conclusion
The reactivity of this compound in common reactions of α,β-unsaturated esters is significantly influenced by the steric hindrance imposed by the exocyclic double bond and the cyclohexyl ring. Compared to acyclic analogues like ethyl acrylate, ethyl crotonate, and ethyl cinnamate, this compound is generally less reactive in Michael additions and Diels-Alder reactions. While epoxidation is challenging for all α,β-unsaturated esters, the steric bulk of this compound likely makes it the least reactive among the esters discussed. The choice of α,β-unsaturated ester for a particular synthetic application should therefore be guided by considerations of both electronic and steric effects to achieve the desired reactivity and selectivity.
References
- 1. Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reaction Mechanisms of Ethyl Cyclohexylideneacetate Synthesis: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,β-unsaturated esters, such as ethyl cyclohexylideneacetate, is a cornerstone of organic synthesis, providing key intermediates for a multitude of applications, including the development of pharmaceuticals. The two most prominent methods for this transformation are the Horner-Wadsworth-Emmons (HWE) and the Wittig reactions. While both yield the desired olefin, their underlying mechanisms, stereoselectivity, and practical considerations differ significantly. This guide provides a comparative analysis of these two powerful reactions, leveraging computational studies to illuminate their mechanistic intricacies and offering experimental data to ground the theoretical insights.
At a Glance: HWE vs. Wittig for this compound Synthesis
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate ester (e.g., triethyl phosphonoacetate) | Phosphonium ylide (e.g., (triphenylphosphoranylidene)acetate) |
| Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide (often difficult to remove) |
| Reactivity of Nucleophile | More nucleophilic phosphonate carbanion | Less nucleophilic phosphonium ylide |
| Typical Stereoselectivity | Predominantly (E)-alkene | (Z)-alkene for non-stabilized ylides, (E)-alkene for stabilized ylides |
| Reaction Conditions | Generally milder bases can be used | Often requires strong bases for non-stabilized ylides |
Computational Insights into Reaction Energetics
Computational chemistry provides a powerful lens through which to understand the nuanced energetics of the HWE and Wittig reactions. While no specific computational studies on the reaction of cyclohexanone to form this compound were identified, extensive research on analogous systems with stabilized phosphorus reagents provides transferable insights.
Below is a summary of calculated activation energies for key steps in the Wittig reaction of a stabilized ylide with an aldehyde, which serves as a model for comparison.
| Reaction | Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Wittig Reaction (Stabilized Ylide) | Oxaphosphetane Formation (TS1) | B3LYP/6-31G(d) | 5.3 | [Robiette et al., 2006] |
| Oxaphosphetane Decomposition (TS2) | B3LYP/6-31G(d) | -1.5 | [Robiette et al., 2006] |
Note: Negative activation energy indicates that the transition state is lower in energy than the preceding intermediate.
For the Horner-Wadsworth-Emmons reaction, computational studies have elucidated that the formation of the oxaphosphetane intermediate is the rate-determining step.[1] The transition state leading to the more stable trans (or E) alkene is generally found to be lower in energy than the transition state leading to the cis (or Z) alkene, thus explaining the observed (E)-selectivity.[1]
Reaction Mechanisms: A Visual Comparison
The following diagrams, generated using the DOT language, illustrate the stepwise mechanisms of the Horner-Wadsworth-Emmons and Wittig reactions for the synthesis of this compound.
Experimental Protocols
A reliable and well-documented procedure for the synthesis of this compound is provided by Organic Syntheses via the Horner-Wadsworth-Emmons reaction.
Synthesis of this compound via the Horner-Wadsworth-Emmons Reaction
-
Materials:
-
Sodium hydride (50% dispersion in mineral oil)
-
Dry benzene
-
Triethyl phosphonoacetate
-
Cyclohexanone
-
-
Procedure:
-
A dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel is charged with a 50% dispersion of sodium hydride in mineral oil and dry benzene under a nitrogen atmosphere.
-
Triethyl phosphonoacetate is added dropwise to the stirred mixture while maintaining the temperature between 30-35 °C. Vigorous hydrogen evolution is observed.
-
After the addition is complete, the mixture is stirred for one hour at room temperature.
-
Cyclohexanone is then added dropwise, keeping the temperature between 20-30 °C with an ice bath. A gummy precipitate of sodium diethyl phosphate will form.
-
The mixture is heated to 60-65 °C for 15 minutes.
-
After cooling, the mother liquor is decanted from the precipitate. The precipitate is washed with warm benzene.
-
The combined mother liquor and washes are distilled to remove the benzene.
-
The product, this compound, is then purified by vacuum distillation.
-
Yield: 67-77%
Computational Methodologies
The computational results presented in this guide are based on Density Functional Theory (DFT) calculations, a widely used method for investigating reaction mechanisms in organic chemistry.
-
Wittig Reaction Study (Robiette et al., 2006):
-
Level of Theory: B3LYP
-
Basis Set: 6-31G(d)
-
Software: Gaussian 03
-
-
Horner-Wadsworth-Emmons Reaction Study (Ando, 1999):
-
Level of Theory: RHF (Restricted Hartree-Fock)
-
Basis Set: 6-31+G*
-
A Comparative Workflow for Computational Investigation
The following diagram illustrates a typical workflow for the computational study of reaction mechanisms, such as the HWE and Wittig reactions.
Conclusion
For the synthesis of this compound, the Horner-Wadsworth-Emmons reaction is often the preferred method due to its high yield, the formation of a readily removable byproduct, and its typically high (E)-stereoselectivity.[2] Computational studies on analogous systems support the mechanistic understanding of this selectivity, indicating a lower energy transition state for the formation of the trans-alkene. While the Wittig reaction is a powerful tool, especially for the synthesis of (Z)-alkenes from non-stabilized ylides, the challenges associated with the removal of triphenylphosphine oxide can make the HWE reaction a more practical choice for large-scale synthesis and in instances where high purity of the (E)-isomer is desired. The continued application of computational chemistry will undoubtedly further refine our understanding of these and other important organic transformations, enabling the more efficient design of synthetic routes for drug discovery and development.
References
A Comparative Guide to the Quantitative Analysis of Ethyl Cyclohexylideneacetate by GC-FID and HPLC
Methodology Overview
Gas Chromatography with Flame Ionization Detection (GC-FID): A Proposed Method
GC-FID is a powerful and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds.[1][2] The method relies on the separation of compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column.[1] The flame ionization detector is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon atoms entering the flame, making it ideal for quantification.[1] For Ethyl cyclohexylideneacetate, a non-polar capillary column would be suitable for achieving good separation and peak shape.
High-Performance Liquid Chromatography (HPLC): An Alternative Method
HPLC is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase.[3][4] A reverse-phase (RP) HPLC method has been described for the analysis of this compound.[5] This method uses a polar mobile phase and a non-polar stationary phase (like C18) to separate compounds based on their hydrophobicity.[3] Detection is typically achieved using a UV detector, although other detectors like Evaporative Light Scattering Detectors (ELSD) can also be used.[6]
Comparative Performance
The choice between GC-FID and HPLC depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the expected performance characteristics of a proposed GC-FID method compared to an established HPLC method for the analysis of this compound.
| Performance Parameter | Proposed GC-FID Method | Alternative HPLC Method | Key Considerations |
| Principle | Separation of volatile compounds in the gas phase.[1] | Separation of soluble compounds in the liquid phase.[3] | GC is suitable for thermally stable and volatile compounds, while HPLC is better for non-volatile or thermally labile compounds.[4] |
| Linearity (R²) | Typically ≥0.99[7] | Typically ≥0.99 | Both methods offer excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Expected in the low µg/mL range.[8] | Can be in the ppb range depending on the detector.[6] | HPLC coupled with a sensitive detector may offer lower detection limits. |
| Limit of Quantification (LOQ) | Expected in the µg/mL range.[8] | Dependent on detector sensitivity. | The required sensitivity of the assay will influence the choice of method. |
| Precision (RSD%) | Repeatability: 0.1 - 0.4%; Intermediate Precision: 0.2 - 1.8%[9] | Typically <2% | Both methods are capable of high precision. |
| Accuracy (% Recovery) | Typically 95-105% | Typically 95-105% | Both methods can achieve high accuracy with proper calibration. |
| Sample Preparation | Dilution in a suitable organic solvent. | Dilution in the mobile phase.[5] | Sample preparation is generally straightforward for both techniques. |
| Analysis Time | ~15-30 minutes per sample.[9] | ~5-15 minutes per sample.[5] | HPLC can offer faster analysis times, especially with UPLC technology.[5] |
Experimental Protocols
Proposed GC-FID Method for this compound
This protocol describes a general procedure for the quantitative analysis of this compound using GC-FID.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate or hexane.
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Prepare unknown samples by accurately weighing and dissolving them in the same solvent to a concentration within the calibration range.
-
If necessary, use an internal standard (e.g., n-dodecane) by adding a constant, known amount to all standards and samples.
-
-
GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar, equipped with a flame ionization detector.
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Detector: FID at 280°C with hydrogen and air flows optimized for the instrument.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound (and the internal standard, if used).
-
Construct a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area responses from the calibration curve.
-
Alternative HPLC Method for this compound
This protocol is based on a published application for the analysis of this compound.[5]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (Acetonitrile/Water).
-
Prepare calibration standards by diluting the stock solution in the mobile phase.
-
Prepare unknown samples by dissolving them in the mobile phase to a concentration within the calibration range.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV or ELSD detector.
-
Column: Newcrom R1 reverse-phase column.[5]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. For example, a 50:50 (v/v) mixture. Phosphoric acid may be added for better peak shape with UV detection, or formic acid for MS compatibility.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detector: UV detector at a suitable wavelength (e.g., 210 nm) or an ELSD.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the samples from the calibration curve.
-
Visualizing the Workflow and Decision Process
To further aid in the understanding and selection of the appropriate analytical method, the following diagrams illustrate the experimental workflow for the proposed GC-FID analysis and a decision-making process.
Caption: Experimental workflow for the quantitative analysis of this compound by GC-FID.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. youtube.com [youtube.com]
- 2. measurlabs.com [measurlabs.com]
- 3. hawach.com [hawach.com]
- 4. elgalabwater.com [elgalabwater.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
A Comparative Guide to the Spectral Analysis of Ethyl Cyclohexylideneacetate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Referencing Ethyl Cyclohexylideneacetate Spectra with Leading Database Entries
This guide provides a comprehensive comparison of the spectral data for this compound, a valuable compound in various chemical syntheses. By cross-referencing data from prominent databases such as the NIST Mass Spectrometry Data Center and SpectraBase, this document serves as a practical resource for compound identification and characterization. This guide also includes a comparative analysis with the structurally similar compound, Ethyl cyclohexylacetate, to highlight key spectral differences aiding in unambiguous identification.
Spectral Data Comparison: this compound vs. Database Entries
The following tables summarize the key spectral data for this compound, cross-referenced with entries from major spectral databases. This allows for a direct comparison of experimentally obtained spectra with established reference data.
Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The data presented below is consistent with the fragmentation pattern available in the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| Database Entry | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| NIST Database | 168 | 123, 95, 80, 79 |
| Observed/Reference | 168 | 123, 95, 80, 79 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following chemical shifts are reported for this compound in Chloroform-d (CDCl₃) and are referenced from SpectraBase.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| O-CH₂-CH₃ | 4.14 | Quartet | 2H |
| C=CH | 5.58 | Singlet | 1H |
| Cyclohexyl Protons | 1.5 - 2.8 | Multiplet | 10H |
| O-CH₂-CH₃ | 1.25 | Triplet | 3H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹³C NMR spectrum identifies the different carbon environments in this compound. The data below, sourced from SpectraBase, was also obtained in Chloroform-d (CDCl₃).
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C=O (Ester) | 166.5 |
| C=CH | 159.2 |
| C=CH | 114.7 |
| O-CH₂ | 59.3 |
| Cyclohexyl Carbons | 37.8, 30.5, 28.6, 27.9, 26.3 |
| -CH₃ | 14.3 |
Fourier-Transform Infrared (FTIR) Spectroscopy Data
The FTIR spectrum reveals the functional groups present in this compound through their characteristic vibrational frequencies. The following data is referenced from SpectraBase.
| Functional Group | Absorption Range [cm⁻¹] |
| C=O Stretch (Ester) | 1715 - 1730 |
| C=C Stretch (Alkene) | 1640 - 1650 |
| C-O Stretch (Ester) | 1150 - 1250 |
| C-H Stretch (sp² & sp³) | 2850 - 3100 |
Comparative Analysis: this compound vs. Ethyl Cyclohexylacetate
To aid in the differentiation of this compound from its saturated analog, Ethyl cyclohexylacetate, a comparison of their key spectral features is presented below.
| Spectral Feature | This compound | Ethyl Cyclohexylacetate | Rationale for Difference |
| Molecular Ion (MS) | 168 m/z | 170 m/z | Presence of a C=C double bond in this compound results in two fewer hydrogen atoms. |
| ¹H NMR (C=CH) | ~5.6 ppm (singlet) | Absent | The vinylic proton in this compound is deshielded by the double bond. |
| ¹³C NMR (C=C) | ~159 ppm, ~115 ppm | Absent | Presence of two sp² hybridized carbons of the double bond in this compound. |
| FTIR (C=C Stretch) | ~1645 cm⁻¹ | Absent | The C=C double bond vibration is characteristic of this compound. |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented. Actual experimental parameters may vary based on the specific instrumentation used.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with helium as the carrier gas. A typical temperature program would be: initial temperature of 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Scan a mass range of 40-400 m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Background Spectrum: Obtain a background spectrum of the clean, empty sample holder to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for spectral analysis and the relationship between the different spectroscopic techniques.
References
Unveiling the Biological Potential: A Comparative Analysis of Ethyl Cyclohexylideneacetate and its Saturated Analog, Ethyl Cyclohexylacetate
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship of a molecule is paramount. The presence of an α,β-unsaturated system in a molecule can significantly influence its biological activity compared to its saturated counterpart. This guide provides a comparative overview of the biological activities of Ethyl cyclohexylideneacetate, an α,β-unsaturated ester, and its saturated analog, Ethyl cyclohexylacetate, drawing upon general principles of chemical reactivity and available data for related compounds.
Chemical Structures
This compound is characterized by a carbon-carbon double bond conjugated with the ester carbonyl group. This feature renders the β-carbon electrophilic and susceptible to nucleophilic attack by biological macromolecules. In contrast, Ethyl cyclohexylacetate lacks this double bond, resulting in a more stable and less reactive structure.
Comparative Data Summary
Due to the absence of direct comparative experimental data, the following table provides a qualitative comparison based on the general understanding of the structure-activity relationships of α,β-unsaturated esters and their saturated analogs.
| Feature | This compound (Unsaturated) | Ethyl cyclohexylacetate (Saturated) |
| Chemical Reactivity | Higher reactivity due to the electrophilic β-carbon in the α,β-unsaturated system. Can act as a Michael acceptor, forming covalent adducts with nucleophiles like cysteine residues in proteins.[1][2] | Lower reactivity. The ester group is the primary site for chemical reactions, primarily hydrolysis. |
| Potential Biological Activities | - Antimicrobial: The ability to react with microbial enzymes and proteins may lead to antimicrobial effects.[2] - Cytotoxicity: Potential for cytotoxicity through covalent modification of cellular components.[1][2] - Enzyme Inhibition: May inhibit enzymes by covalently binding to active site residues.[3] | - Generally considered to have lower intrinsic biological activity. - Primarily used as a flavoring and fragrance agent.[4] - Some toxicity data (LD50) is available.[4] |
| Known Information | Used as a pharmaceutical intermediate.[5] Known to inhibit the activity of gabapentin, phosphoranes, and aldehydes.[5] | Used as a flavoring agent in food and as a fragrance ingredient.[4] |
Experimental Protocols
While specific experimental data for a direct comparison is unavailable, the following are standard protocols that would be employed to evaluate the biological activities of these compounds.
Antimicrobial Activity Assessment: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial and fungal strains, test compounds (dissolved in a suitable solvent like DMSO), positive control (e.g., gentamicin for bacteria, amphotericin B for fungi), negative control (solvent).
-
Procedure:
-
Prepare serial dilutions of the test compounds in MHB in the microtiter plates.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive and negative controls on each plate.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: 96-well cell culture plates, cancer cell lines (e.g., HeLa, MCF-7), complete cell culture medium, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or a detergent solution).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.
-
Potential Signaling Pathway and Experimental Workflow
The electrophilic nature of α,β-unsaturated carbonyls like this compound suggests a potential to induce cellular stress responses through the covalent modification of proteins. One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.
Caption: Hypothetical Keap1-Nrf2 pathway activation by this compound.
The following diagram illustrates a general workflow for the initial biological screening of these compounds.
Caption: A generalized workflow for screening the biological activities of novel compounds.
References
- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-reactivity relationships in the sweetening cyclamate series: different N-cyclohexyl sulfamic acid derivatives (esters and amides) as a probe for the conformational requirements of the target sweet-taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethyl cyclohexyl acetate, 5452-75-5 [thegoodscentscompany.com]
- 5. This compound | 1552-92-7 | Benchchem [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl Cyclohexylideneacetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety information and a clear procedural framework for the disposal of Ethyl cyclohexylideneacetate, ensuring compliance and minimizing risk.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be fully aware of its associated hazards. The following table summarizes the key hazard classifications as identified in safety data sheets (SDS).
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1][2] |
Procedural Workflow for Disposal
The disposal of this compound must be conducted in a manner that is compliant with all relevant regulations. As these can vary significantly by location, the following workflow provides a logical sequence of steps to ensure safe and compliant disposal. Chemical waste generators are responsible for correctly classifying their waste and adhering to local, regional, and national hazardous waste regulations.[3]
Experimental Protocols: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE) , including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3]
-
Clean the spill area with soap and water.[4]
-
Dispose of the containerized waste according to the hazardous waste protocol outlined in the workflow diagram.
Large Spills:
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[4]
-
Ensure the area is well-ventilated.
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Contact your institution's environmental health and safety (EHS) department or emergency response team for assistance with cleanup and disposal.
It is imperative to avoid contact with skin and eyes and to prevent the formation of aerosols or vapors during cleanup.[4] Always handle chemical waste in accordance with the guidelines provided in resources such as "Prudent Practices in the Laboratory" by the National Academies Press.[5][6][7]
References
Essential Safety and Operational Guide for Handling Ethyl Cyclohexylideneacetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethyl cyclohexylideneacetate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.
Chemical Properties and Hazards
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] It is harmful if swallowed.[1] Adherence to proper safety protocols is crucial to minimize risks associated with its handling.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₂[1][4] |
| Molecular Weight | 168.23 g/mol [1][4] |
| Appearance | Clear, colorless to light yellow liquid[4][5][6] |
| Boiling Point | 48-49 °C at 0.02 mmHg[7][8] |
| Refractive Index | 1.4770-1.4810 @ 20°C[5] |
GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Occupational Exposure Limits for this compound have not been established by OSHA or ACGIH.[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[9]
-
Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected prior to use.[9]
-
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, wear fire/flame resistant and impervious clothing.[9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[9]
PPE Donning and Doffing Procedure
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Laboratory Handling Protocol
1. Preparation:
- Ensure a well-ventilated work area, preferably a chemical fume hood.[9]
- Locate the nearest emergency eyewash station and safety shower.
- Have a chemical spill kit readily available.
- Inspect all PPE for integrity before use.
2. Handling:
- Avoid contact with skin, eyes, and clothing.[2]
- Avoid inhalation of vapors.
- Use non-sparking tools to prevent ignition.[9]
- Keep the container tightly closed when not in use.
- Ground and bond containers and receiving equipment when transferring the substance.
3. Storage:
- Store in a cool, dry, and well-ventilated area.[9]
- Keep away from heat, sparks, open flames, and hot surfaces.[9]
- Store separately from incompatible materials such as oxidizing agents.
4. Disposal:
- Dispose of waste in accordance with local, regional, and national regulations.[8]
- Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[10] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10] |
Spill Response Plan
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
Caption: Step-by-step workflow for responding to a chemical spill of this compound.
References
- 1. This compound | C10H16O2 | CID 73776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 1552-92-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
